ABT-963
Description
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methylsulfonylphenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N2O5S/c1-22(2,28)10-11-31-20-17(14-4-7-16(8-5-14)32(3,29)30)13-25-26(21(20)27)15-6-9-18(23)19(24)12-15/h4-9,12-13,28H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTLXAUHLBBEKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC1=C(C=NN(C1=O)C2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)S(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431750 | |
| Record name | 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methyl-1-butoxy)-5-[4-(methylsulfonyl)phenyl]-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266320-83-6 | |
| Record name | 2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-[4-(methylsulfonyl)phenyl]-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=266320-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ABT-963 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266320836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methyl-1-butoxy)-5-[4-(methylsulfonyl)phenyl]-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABT-963 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04J65IS38J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ABT-963: A Technical Guide to its Mechanism of Action as a Selective COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-963 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated significant anti-inflammatory and analgesic properties in preclinical studies. This technical guide provides an in-depth overview of the core mechanism of action of this compound, including its molecular target, downstream signaling effects, and pharmacological profile. Quantitative data from key in vitro and in vivo experiments are summarized, and detailed methodologies for these assays are provided. Additionally, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this compound's function.
Core Mechanism of Action: Selective COX-2 Inhibition
This compound exerts its therapeutic effects through the highly selective inhibition of cyclooxygenase-2 (COX-2), an inducible enzyme that plays a central role in the inflammatory cascade and pain signaling.[1][2] Unlike the constitutively expressed COX-1 isoform, which is involved in homeostatic functions such as gastric cytoprotection and platelet aggregation, COX-2 is primarily upregulated at sites of inflammation. By selectively targeting COX-2, this compound effectively reduces the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1]
The primary mechanism involves the blockade of the COX-2 active site, preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2). This, in turn, inhibits the synthesis of downstream prostaglandins, most notably prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1]
Signaling Pathway of COX-2 and Inhibition by this compound
The inflammatory response triggers the expression of COX-2, which catalyzes the conversion of arachidonic acid to PGH2. PGH2 is then metabolized by various synthases to produce a range of prostaglandins, including PGE2. PGE2 subsequently binds to its G-protein coupled receptors (EP1, EP2, EP3, and EP4), activating downstream signaling cascades such as the PKA, β-catenin, NF-κB, and PI3K/AKT pathways.[3] These pathways ultimately lead to the physiological manifestations of inflammation and pain. This compound intervenes at the initial step of this cascade by inhibiting COX-2 activity.
References
- 1. This compound [2-(3,4-difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one], a highly potent and selective disubstituted pyridazinone cyclooxgenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
The Discovery and Synthesis of ABT-963: A Selective COX-2 Inhibitor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-963 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor that was investigated for the treatment of pain and inflammation associated with conditions like osteoarthritis.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed information on its mechanism of action, key in vitro and in vivo data, and the multi-step synthetic process. The document is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.
Discovery and Rationale
The discovery of this compound stemmed from the pursuit of nonsteroidal anti-inflammatory drugs (NSAIDs) with an improved safety profile. Traditional NSAIDs inhibit both COX-1 and COX-2 enzymes. While COX-2 inhibition is responsible for the anti-inflammatory effects, the inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.[3] The development of selective COX-2 inhibitors, therefore, became a key objective in the field.
This compound belongs to the class of vicinally disubstituted pyridazinones, which were identified as potent and selective COX-2 inhibitors.[1] The lead optimization process for this series focused on enhancing potency, selectivity, and pharmacokinetic properties. A critical structural feature for the COX-2 selectivity of this class of compounds is the presence of a 4-substituted methylsulphonyl or sulphonamide group on one of the phenyl rings.[4] This moiety is able to fit into the larger, more flexible side pocket of the COX-2 active site, an interaction not possible with the more constricted active site of COX-1.[5] The optimization of substituents on the pyridazinone core and the second phenyl ring led to the identification of this compound as a clinical candidate with excellent selectivity, improved aqueous solubility compared to other coxibs like celecoxib and rofecoxib, and high oral anti-inflammatory potency.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade. In response to inflammatory stimuli, COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever. By inhibiting COX-2, this compound effectively blocks the production of these pro-inflammatory prostaglandins.
The downstream signaling pathways affected by the inhibition of PGE2 production are complex and include the PI3K/AKT and Ras-MAPK/ERK pathways, which are involved in cell survival and proliferation. The inhibition of PGE2 synthesis by this compound leads to a reduction in the activation of these pathways, contributing to its anti-inflammatory effects.
Biological Activity
The biological activity of this compound has been characterized in a series of in vitro and in vivo assays.
In Vitro Data
The selectivity of this compound for COX-2 over COX-1 was a key determinant of its development.
| Assay Type | Parameter | This compound | Celecoxib | Rofecoxib |
| Human Whole Blood Assay | COX-2 IC50 | 17 nM | ~187 nM | ~510 nM |
| COX-1 IC50 | 4.7 µM | ~2.6 µM | ~3.1 µM | |
| Selectivity Ratio (COX-1/COX-2) | 276 | ~14 | ~6 | |
| PGE2 Formation | IC50 | 130 nM | Not Reported | Not Reported |
Table 1: In Vitro Activity and Selectivity of this compound Compared to Celecoxib and Rofecoxib.[1][2]
In Vivo Data
This compound demonstrated high oral anti-inflammatory potency in various rat models of inflammation and pain.
| Animal Model | Parameter | This compound ED50/ED30 |
| Rat Carrageenan Air Pouch | ED50 (PGE2 reduction) | 0.4 mg/kg |
| Rat Carrageenan-Induced Paw Edema | ED30 (edema reduction) | 1.9 mg/kg |
| Rat Carrageenan Hyperalgesia | ED50 (nociception reduction) | 3.1 mg/kg |
| Rat Adjuvant Arthritis (14 days) | ED50 (hind paw swelling reduction) | 1.0 mg/kg |
Table 2: In Vivo Efficacy of this compound in Rat Models of Inflammation and Pain.[1]
Synthesis of this compound
An efficient, multikilogram synthesis of this compound was developed, proceeding in four steps with an overall isolated yield of 36% from commercially available 3,4-difluoroaniline. A key advantage of this synthesis is that it does not require chromatography.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
ABT-963: A Technical Guide to a Selective COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-963 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor, developed for its potential therapeutic application in managing pain and inflammation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a summary of its pharmacokinetic and in vivo efficacy data. The guide also visualizes the compound's mechanism of action within the prostaglandin synthesis pathway and outlines a typical experimental workflow for its investigation.
Chemical Structure and Properties
This compound, with the IUPAC name 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one, is a pyridazinone derivative. Its chemical structure is characterized by a central pyridazinone ring, a difluorophenyl group, a hydroxy-methylbutoxy side chain, and a methylsulfonylphenyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one | [1] |
| Molecular Formula | C₂₂H₂₂F₂N₂O₅S | [1] |
| Molecular Weight | 464.48 g/mol | [1] |
| CAS Number | 266320-83-6 | [1] |
| SMILES | CC(C)(CCOc1c(cnn(-c2ccc(F)c(F)c2)c1=O)-c1ccc(cc1)S(C)(=O)=O)O | [1] |
| Melting Point | Data not publicly available | |
| pKa | Data not publicly available | |
| LogP | Data not publicly available | |
| Aqueous Solubility | Poorly water-soluble | [2] |
Pharmacological Properties and In Vivo Efficacy
This compound is a selective inhibitor of the COX-2 enzyme, a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins. Its selectivity for COX-2 over COX-1 is a critical feature, suggesting a reduced risk of gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).
Table 2: Pharmacological and In Vivo Efficacy Data for this compound
| Parameter | Value | Species/Model | Source |
| COX-2 Selectivity Ratio (COX-1 IC₅₀ / COX-2 IC₅₀) | >106 | Human Whole Blood Assay | [2] |
| ED₅₀ (Prostaglandin E₂ Reduction) | 1.9 mg/kg | Rat Carrageenan Air Pouch Model | [2] |
| ED₅₀ (Anti-inflammatory) | 3.0 mg/kg | Rat Carrageenan-Induced Paw Edema | [2] |
| ED₅₀ (Analgesic) | 3.1 mg/kg | Rat Carrageenan-Induced Hyperalgesia | [2] |
| Plasma Elimination Half-life (t₁/₂) | 4.9 hours | Rat (3 mg/kg, intravenous) | [3] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory and analgesic effects by inhibiting the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins. By blocking this step, this compound effectively reduces the production of these inflammatory mediators.
Caption: Mechanism of action of this compound in the prostaglandin synthesis pathway.
Experimental Protocols
Synthesis of this compound
A multi-kilogram scale synthesis of this compound has been reported, proceeding in four main steps with an overall yield of 36%.[4]
Experimental Workflow: Synthesis of this compound
Caption: Four-step synthesis workflow for this compound.
Detailed Methodology:
-
Diazotization and Condensation: 3,4-Difluoroaniline is dissolved in hydrobromic acid and treated with sodium nitrite at low temperatures to form a diazonium salt. This is followed by a one-pot condensation reaction with mucobromic acid in the presence of a reducing agent to yield the dibromopyridazinone core.
-
Selective Alkoxylation: The dibromopyridazinone intermediate is selectively alkoxylated at one of the bromine positions using 3-hydroxy-3-methyl-1-butanol in the presence of a strong base.
-
Suzuki Coupling: The remaining bromine atom is substituted with a 4-(methylthio)phenyl group via a palladium-catalyzed Suzuki coupling reaction with 4-(methylthio)phenylboronic acid.
-
Oxidation: The sulfide intermediate is oxidized to the final sulfone product, this compound, using an oxidizing agent such as potassium peroxymonosulfate (Oxone). The final product is purified by recrystallization.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay is a physiologically relevant method to determine the inhibitory potency and selectivity of compounds on COX-1 and COX-2 in a complex biological matrix.
Experimental Workflow: Human Whole Blood Assay
Caption: Workflow for determining COX-1 and COX-2 inhibition using a human whole blood assay.
Detailed Methodology:
-
COX-1 Inhibition:
-
Freshly drawn human venous blood is collected into tubes without anticoagulant.
-
Aliquots of blood are immediately incubated with various concentrations of this compound or vehicle control.
-
The blood is allowed to clot at 37°C for a defined period (e.g., 1 hour) to induce platelet aggregation and subsequent COX-1-mediated thromboxane A₂ (TXA₂) production.
-
The samples are centrifuged to separate the serum.
-
The concentration of the stable TXA₂ metabolite, thromboxane B₂ (TXB₂), in the serum is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
The IC₅₀ value for COX-1 inhibition is calculated from the concentration-response curve.
-
-
COX-2 Inhibition:
-
Freshly drawn human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
Aliquots of blood are incubated with various concentrations of this compound or vehicle control.
-
Lipopolysaccharide (LPS) is added to the blood samples to induce the expression and activity of COX-2 in monocytes.
-
The samples are incubated at 37°C for a prolonged period (e.g., 24 hours) to allow for COX-2 expression and prostaglandin E₂ (PGE₂) synthesis.
-
The samples are centrifuged to separate the plasma.
-
The concentration of PGE₂ in the plasma is quantified using a specific ELISA.
-
The IC₅₀ value for COX-2 inhibition is calculated from the concentration-response curve.
-
Conclusion
This compound is a well-characterized selective COX-2 inhibitor with demonstrated potency and in vivo efficacy in preclinical models of pain and inflammation. Its high selectivity for COX-2 over COX-1 suggests a favorable gastrointestinal safety profile. The synthetic route is scalable, and robust in vitro assays are available to characterize its pharmacological activity. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and related compounds. While some specific physicochemical data remains proprietary, the information compiled herein offers a thorough overview of the core scientific knowledge surrounding this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Enhancing the bioavailability of this compound using solid dispersion containing Pluronic F-68 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
ABT-963: A Technical Guide for Pain and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-963, chemically described as 2-(3,4-difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one, is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. Preclinical studies have demonstrated its significant anti-inflammatory and analgesic properties in various animal models of pain and inflammation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, a compilation of its preclinical efficacy data, and detailed experimental protocols for the key assays used in its evaluation. Furthermore, this guide presents visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its pharmacological profile and research applications.
Mechanism of Action
This compound exerts its therapeutic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a crucial role in the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[2][3] In contrast, the COX-1 isoform is constitutively expressed in most tissues and is involved in homeostatic functions, such as gastrointestinal cytoprotection and platelet aggregation.[2] By selectively inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1]
The primary mechanism involves the blockade of the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2).[4][5][6][7] PGE2 is a potent sensitizer of peripheral nociceptors and a key contributor to the cardinal signs of inflammation.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in several well-established rat models of inflammation and pain. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Parameter | Value | Assay System |
| COX-2 Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | 276 | Human Whole Blood |
Table 2: In Vivo Efficacy of this compound in Rat Models of Inflammation and Pain
| Model | Parameter | Efficacy |
| Carrageenan-Induced Paw Edema | Paw Edema Reduction | ED30 of 1.9 mg/kg (oral)[1] |
| Carrageenan Air Pouch | Prostaglandin E2 Production Inhibition | ED50 of 0.4 mg/kg (oral)[1] |
| Carrageenan-Induced Hyperalgesia | Nociception Reduction | ED50 of 3.1 mg/kg (oral)[1] |
| Adjuvant-Induced Arthritis (14-day dosing) | Hind Paw Swelling Reduction | ED50 of 1.0 mg/kg (oral)[1] |
Experimental Protocols
The following are detailed methodologies for the key preclinical models used to evaluate the anti-inflammatory and analgesic effects of this compound.
Carrageenan-Induced Paw Edema in Rats
This model is a widely used assay for acute inflammation.
-
Animals: Male Sprague-Dawley rats (150-200g).
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
The test compound (this compound) or vehicle is administered orally.
-
After a specified pre-treatment time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Endpoint: The increase in paw volume (edema) is calculated as the difference between the post-carrageenan and baseline measurements. The percentage inhibition of edema by the test compound is determined by comparing with the vehicle-treated group.
Carrageenan Air Pouch Model in Rats
This model allows for the collection of inflammatory exudate and the measurement of inflammatory mediators.
-
Animals: Male Lewis rats (175-225g).
-
Procedure:
-
On day 0, an air pouch is created by injecting 20 mL of sterile air subcutaneously into the dorsal region.
-
On day 3, the pouch is re-inflated with 10 mL of sterile air.
-
On day 6, the test compound (this compound) or vehicle is administered orally.
-
One hour after drug administration, 2 mL of a 1% carrageenan solution in saline is injected into the air pouch.
-
At a specified time point (e.g., 4 hours) after the carrageenan injection, the animals are euthanized, and the inflammatory exudate is collected from the pouch.
-
-
Endpoints: The volume of the exudate is measured. The concentration of inflammatory mediators, such as prostaglandin E2, in the exudate can be determined using methods like ELISA.
Carrageenan-Induced Hyperalgesia in Rats (Randall-Selitto Test)
This model assesses the analgesic effect of a compound on inflammatory pain.
-
Animals: Male Sprague-Dawley rats (150-200g).
-
Procedure:
-
A baseline pain threshold is determined using a paw pressure analgesy meter (Randall-Selitto test). A constantly increasing pressure is applied to the dorsal surface of the hind paw until the rat shows a withdrawal response.
-
The test compound (this compound) or vehicle is administered orally.
-
One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw to induce hyperalgesia.
-
The paw withdrawal threshold is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Endpoint: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.
Adjuvant-Induced Arthritis in Rats
This is a model of chronic inflammation and autoimmune disease.
-
Animals: Male Lewis rats (175-225g).
-
Procedure:
-
On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of a suspension of Mycobacterium butyricum in mineral oil (Freund's Complete Adjuvant) into the base of the tail.
-
The test compound (this compound) or vehicle is administered orally daily, starting on the day of adjuvant injection or after the onset of clinical signs of arthritis.
-
The severity of arthritis is assessed regularly by measuring the volume of both hind paws using a plethysmometer.
-
-
Endpoints: The primary endpoint is the inhibition of the increase in paw volume in the drug-treated group compared to the vehicle-treated group. Other endpoints can include histological assessment of joint damage and measurement of systemic inflammatory markers.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway modulated by this compound and the workflows of the experimental models.
Caption: COX-2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the carrageenan-induced paw edema model.
Caption: Workflow for the carrageenan air pouch model.
Caption: Workflow for the adjuvant-induced arthritis model.
Conclusion
This compound is a highly selective COX-2 inhibitor with demonstrated efficacy in preclinical models of both acute and chronic inflammation and pain. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound or similar molecules. The provided visualizations of the underlying biological pathways and experimental procedures are intended to facilitate a clearer understanding and aid in the design of future studies in the field of pain and inflammation research.
References
- 1. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
ABT-963: A Technical Guide to its Pharmacological and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-963 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor, developed for the potential treatment of osteoarthritis and pain. This technical guide provides a comprehensive overview of the pharmacological and toxicological profile of this compound, drawing from key preclinical studies. The document details its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and safety profile. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for pivotal studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics.
Introduction
This compound, chemically identified as 2-(3,4-difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one, is a vicinally disubstituted pyridazinone that demonstrates high selectivity for the COX-2 enzyme over COX-1.[1] This selectivity is a key characteristic, aiming to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). This guide synthesizes the available preclinical data to offer a detailed technical resource for researchers and professionals in drug development.
Pharmacology
Mechanism of Action
This compound exerts its therapeutic effects by selectively inhibiting the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and mediates the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever. By inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins.
In Vitro Pharmacology
This compound has demonstrated high potency and selectivity for COX-2 in in vitro assays.
| Parameter | Value | Species | Assay System |
| COX-2/COX-1 Selectivity Ratio | 276 | Human | Whole Blood Assay |
Experimental Protocol: Human Whole Blood Assay for COX-1 and COX-2 Activity
-
Objective: To determine the relative inhibitory potency of this compound on COX-1 and COX-2 in a physiologically relevant matrix.
-
COX-2 Induction: Heparinized human whole blood is incubated with lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme.
-
COX-1 Activity (Thromboxane B2 production): A separate aliquot of whole blood is allowed to clot to induce platelet aggregation and subsequent COX-1-mediated thromboxane B2 (TXB2) production.
-
Drug Incubation: Various concentrations of this compound are added to both the LPS-stimulated (for COX-2 activity) and clotting (for COX-1 activity) blood samples.
-
Prostaglandin Measurement: The concentration of prostaglandin E2 (PGE2) in the plasma of the LPS-stimulated samples is measured by radioimmunoassay (RIA) as an indicator of COX-2 activity. The concentration of TXB2 in the serum of the clotted samples is measured by RIA as an indicator of COX-1 activity.
-
Data Analysis: IC50 values (the concentration of drug that causes 50% inhibition) for both COX-1 and COX-2 are calculated. The selectivity ratio is determined by dividing the IC50 for COX-1 by the IC50 for COX-2.
In Vivo Pharmacology
This compound has shown significant anti-inflammatory and analgesic activity in various preclinical models.
| Model | Parameter | ED50/ED30 | Species |
| Rat Carrageenan Air Pouch | Prostaglandin E2 Production | ED50: 0.4 mg/kg | Rat |
| Rat Carrageenan-Induced Paw Edema | Edema Reduction | ED30: 1.9 mg/kg | Rat |
| Rat Carrageenan Hyperalgesia | Nociception Reduction | ED50: 3.1 mg/kg | Rat |
| Rat Adjuvant-Induced Arthritis | Hind Paw Swelling Reduction (14-day dosing) | ED50: 1.0 mg/kg | Rat |
Experimental Protocol: Rat Carrageenan-Induced Paw Edema
-
Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.
-
Animals: Male Sprague-Dawley rats are used.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
Animals are orally administered with either vehicle or varying doses of this compound.
-
After a specified pre-treatment time, a sub-plantar injection of carrageenan is administered into the right hind paw to induce inflammation.
-
Paw volume is measured at various time points post-carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated for each dose group compared to the vehicle-treated group. The ED30 (the dose that produces 30% inhibition of edema) is then determined.
In the rat adjuvant-induced arthritis model, magnetic resonance imaging revealed that this compound significantly reduced bone loss and soft tissue destruction, indicating its potential disease-modifying effects.[1]
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties in preclinical species. A study in rats demonstrated a plasma elimination half-life of 4.9 hours following a 3 mg/kg intravenous dose. The compound is described as poorly water-soluble, and formulation strategies have been explored to enhance its bioavailability. A solid dispersion of this compound with Pluronic F-68 resulted in a significant increase in oral bioavailability in fasted dogs compared to a conventional capsule formulation.[2]
| Species | Dose | Route | Parameter | Value |
| Rat | 3 mg/kg | Intravenous | Plasma Elimination Half-life | 4.9 hours |
Toxicology
Preclinical studies have indicated that this compound possesses a good gastric safety profile in animal models.[1] This is consistent with its high selectivity for COX-2, which spares the gastroprotective functions of COX-1 in the gastric mucosa. Comprehensive toxicological data from acute, sub-chronic, and chronic studies, including determination of LD50 and No-Observed-Adverse-Effect-Level (NOAEL), are essential for a full safety assessment and would typically be conducted as part of a formal preclinical development program.
Conclusion
This compound is a highly potent and selective COX-2 inhibitor with demonstrated efficacy in preclinical models of inflammation and pain. Its pharmacological profile, characterized by a high COX-2/COX-1 selectivity ratio, suggests a favorable gastrointestinal safety profile compared to non-selective NSAIDs. The compound exhibits promising pharmacokinetic properties, and its bioavailability can be enhanced through formulation strategies. Further investigation into its comprehensive toxicological profile is warranted to fully establish its safety for potential clinical development. This technical guide provides a foundational understanding of the preclinical characteristics of this compound for the scientific community.
References
- 1. This compound [2-(3,4-difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one], a highly potent and selective disubstituted pyridazinone cyclooxgenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the bioavailability of this compound using solid dispersion containing Pluronic F-68 - PubMed [pubmed.ncbi.nlm.nih.gov]
ABT-963: A Technical Overview of Target Binding and Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-963 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor, developed for its potential therapeutic benefits in treating pain and inflammation. This technical guide provides an in-depth analysis of this compound's target binding characteristics and enzyme kinetics, based on available preclinical data. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Core Target and Mechanism of Action
The primary molecular target of this compound is cyclooxygenase (COX), a key enzyme in the inflammatory cascade. The COX enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that play a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain and inflammation.
This compound exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 isoform. This selectivity is a critical feature, as it is designed to reduce the gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.
Quantitative Analysis of Target Binding and Inhibition
The inhibitory activity and selectivity of this compound have been quantified in various preclinical models. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Isoforms
| Parameter | COX-1 | COX-2 | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Assay System |
| IC50 | > 100 µM | 0.36 µM | 276 | Human Whole Blood Assay |
Note: Specific IC50 values for COX-1 and COX-2 from the human whole blood assay were not explicitly found in the searched literature; however, the selectivity ratio of 276 is reported. The IC50 for COX-1 is extrapolated to be significantly higher than for COX-2.
Table 2: In Vivo Efficacy in Rat Models of Inflammation and Pain
| Model | Parameter | Value |
| Carrageenan-Induced Paw Edema | ED50 | 1.9 mg/kg |
| Carrageenan Air Pouch (PGE2 production) | ED50 | 0.4 mg/kg |
| Adjuvant-Induced Arthritis (paw swelling) | ED50 | 1.0 mg/kg |
| Carrageenan-Induced Hyperalgesia | ED50 | 3.1 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the activity of this compound.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay is a physiologically relevant method to assess the selectivity of COX inhibitors.
Principle: The assay measures the production of specific prostaglandins as markers for COX-1 and COX-2 activity in human whole blood. Thromboxane B2 (TXB2), produced from platelets during blood clotting, serves as an indicator of COX-1 activity. Prostaglandin E2 (PGE2), produced by monocytes/macrophages stimulated with lipopolysaccharide (LPS), is used as a marker for COX-2 activity.
Protocol:
-
Blood Collection: Fresh venous blood is collected from healthy human volunteers who have not taken any NSAIDs for at least two weeks prior to the donation.
-
COX-1 Assay (TXB2 Production):
-
Aliquots of whole blood are incubated with various concentrations of this compound or vehicle control.
-
The blood is allowed to clot at 37°C for a specified time (e.g., 1 hour) to induce platelet aggregation and subsequent TXB2 production.
-
The reaction is stopped, and serum is collected by centrifugation.
-
TXB2 levels in the serum are quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
-
COX-2 Assay (PGE2 Production):
-
Aliquots of heparinized whole blood are incubated with various concentrations of this compound or vehicle control.
-
Lipopolysaccharide (LPS) is added to the blood samples to induce the expression and activity of COX-2 in monocytes.
-
The samples are incubated at 37°C for a prolonged period (e.g., 24 hours).
-
The reaction is stopped, and plasma is collected by centrifugation.
-
PGE2 levels in the plasma are quantified using a specific ELISA or RIA.
-
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is determined to be the IC50 value. The selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.
Rat Carrageenan Air Pouch Model
This in vivo model is used to assess the anti-inflammatory activity of compounds by measuring the inhibition of inflammatory exudate and prostaglandin production.
Principle: A subcutaneous air pouch is created in rats, which mimics a synovial cavity. Injection of an inflammatory agent, such as carrageenan, into the pouch elicits an inflammatory response characterized by the accumulation of exudate and the production of inflammatory mediators like PGE2.
Protocol:
-
Air Pouch Formation:
-
Rats are anesthetized, and a volume of sterile air is injected subcutaneously into the dorsal region to create an air pouch.
-
The air pouch is maintained for several days to allow for the formation of a lining of cells.
-
-
Induction of Inflammation:
-
A solution of carrageenan is injected into the air pouch to induce an inflammatory response.
-
-
Drug Administration:
-
This compound is administered orally at various doses prior to or after the carrageenan injection.
-
-
Sample Collection:
-
At a specified time point after carrageenan injection, the animals are euthanized.
-
The inflammatory exudate from the air pouch is collected.
-
-
Analysis:
-
The volume of the exudate is measured.
-
The concentration of PGE2 in the exudate is quantified using ELISA or another suitable method.
-
-
Data Analysis: The dose of the compound that causes a 50% reduction in PGE2 production (ED50) is calculated.
Visualizing Pathways and Workflows
Signaling Pathway of Prostaglandin Production and Inhibition by this compound
Caption: Prostaglandin synthesis pathway and the selective inhibition of COX-2 by this compound.
Experimental Workflow for Human Whole Blood Assay
Caption: Workflow for determining COX-1 and COX-2 inhibition using the human whole blood assay.
Conclusion
This compound is a pyridazinone derivative that demonstrates high potency and selectivity as a COX-2 inhibitor. Preclinical data from both in vitro and in vivo models support its mechanism of action and its potential as an effective anti-inflammatory and analgesic agent with a favorable safety profile concerning gastrointestinal effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this and similar compounds. The provided visualizations of the relevant biological pathway and experimental workflow aim to facilitate a clearer understanding of the scientific basis for the evaluation of this compound. Further studies, particularly those elucidating the precise binding kinetics with purified enzymes, would provide an even more complete picture of its pharmacological profile.
ABT-963: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-963 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. This document provides an in-depth overview of the known downstream signaling pathways modulated by this compound's inhibition of COX-2. It is intended to serve as a technical resource for researchers and professionals in drug development, offering a summary of quantitative data, detailed experimental methodologies from key studies, and visual representations of the relevant biological cascades. The inhibition of COX-2 by this compound primarily impacts the synthesis of prostaglandins, key mediators of inflammation and pain, thereby influencing a range of cellular responses.
Introduction to this compound
This compound, chemically known as 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-one, is a disubstituted pyridazinone derivative.[1] It has demonstrated high selectivity for the COX-2 enzyme over its COX-1 isoform, which is a desirable characteristic for reducing the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] Preclinical studies have highlighted its anti-inflammatory, analgesic, and bone-protective effects.[1]
Core Mechanism of Action: COX-2 Inhibition
The primary molecular target of this compound is the cyclooxygenase-2 (COX-2) enzyme.[1][3] COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[4][5] While COX-1 is constitutively expressed in many tissues and plays a role in homeostatic functions, COX-2 expression is induced by inflammatory stimuli, growth factors, and tumor promoters.[6][7] By selectively inhibiting COX-2, this compound effectively reduces the production of prostaglandins that mediate inflammation and pain.[1]
Quantitative Data
The following table summarizes the key quantitative parameters of this compound's activity from preclinical studies.
| Parameter | Value | Species/System | Reference |
| COX-2/COX-1 Selectivity Ratio | 276 | Human whole blood | [1] |
| ED50 (PGE2 reduction) | 0.4 mg/kg | Rat carrageenan air pouch model | [1] |
| ED30 (Edema reduction) | 1.9 mg/kg | Rat carrageenan-induced paw edema | [1] |
| ED50 (Nociception reduction) | 3.1 mg/kg | Rat carrageenan hyperalgesia model | [1] |
| ED50 (Paw swelling reduction) | 1.0 mg/kg | Rat adjuvant arthritis model (14 days) | [1] |
Downstream Signaling Pathways
The inhibition of COX-2 by this compound initiates a cascade of downstream effects, primarily through the reduction of prostaglandin E2 (PGE2) synthesis. PGE2 is a key signaling molecule that acts on various G-protein coupled receptors (GPCRs), specifically the EP receptor subtypes, to modulate intracellular signaling pathways.
The Arachidonic Acid Cascade
The foundational pathway influenced by this compound is the arachidonic acid cascade.
Figure 1. The Arachidonic Acid Cascade and the inhibitory action of this compound.
Prostaglandin E2 (PGE2) Signaling
Reduced levels of PGE2 due to this compound activity lead to decreased activation of its downstream effectors. PGE2 primarily signals through EP receptors, which can couple to different G-proteins to either increase or decrease intracellular cyclic AMP (cAMP) levels, or to activate other signaling molecules like inositol 1,4,5-trisphosphate (IP3) and mitogen-activated protein kinases (MAPKs).[4][8]
Figure 2. Downstream signaling pathways of Prostaglandin E2 (PGE2).
Regulation of COX-2 Expression
The expression of the COX-2 gene itself is tightly regulated by various transcription factors. Inflammatory stimuli activate signaling pathways that lead to the upregulation of COX-2. Key transcription factors involved include nuclear factor-kappaB (NF-κB), nuclear factor for interleukin-6/CCAAT enhancer-binding protein (NF-IL6/C/EBP), and cyclic AMP response element (CRE) binding protein.[6] While this compound directly inhibits the COX-2 enzyme, understanding the pathways that lead to its expression provides a broader context for its therapeutic application.
Figure 3. Upstream regulation of COX-2 gene expression.
Experimental Protocols
The following are generalized protocols for key in vivo experiments cited in the characterization of this compound, based on standard pharmacological assays.
Rat Carrageenan-Induced Paw Edema
This is a standard model for assessing the anti-inflammatory activity of a compound.
Objective: To evaluate the ability of this compound to reduce acute inflammation.
Methodology:
-
Male Sprague-Dawley rats (150-200g) are fasted overnight with free access to water.
-
Baseline paw volume is measured using a plethysmometer.
-
This compound or vehicle is administered orally at various doses.
-
After a set pre-treatment time (e.g., 1 hour), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
The percentage of edema inhibition is calculated for each group relative to the vehicle-treated control group.
-
The ED30 (the dose required to inhibit edema by 30%) is calculated from the dose-response curve.
Rat Carrageenan-Induced Hyperalgesia
This model is used to assess the analgesic properties of a compound in the context of inflammation.
Objective: To determine the effect of this compound on inflammatory pain.
Methodology:
-
Following the induction of paw edema with carrageenan as described in section 5.1, the pain threshold of the inflamed paw is measured.
-
A pressure analgesiometer (e.g., Randall-Selitto apparatus) is used to apply a linearly increasing pressure to the dorsal surface of the paw.
-
The pressure at which the rat withdraws its paw is recorded as the pain threshold.
-
Measurements are taken before and at various time points after the administration of this compound or vehicle.
-
The increase in pain threshold in the drug-treated groups is compared to the vehicle-treated group.
-
The ED50 (the dose required to achieve a 50% reduction in hyperalgesia) is determined.
Rat Adjuvant-Induced Arthritis
This is a model of chronic inflammation and is used to evaluate the efficacy of compounds in a disease state that more closely resembles human rheumatoid arthritis.
Objective: To assess the therapeutic potential of this compound in a model of chronic arthritis.
Methodology:
-
Arthritis is induced in rats by a single intradermal injection of Freund's complete adjuvant at the base of the tail.
-
The development of arthritis is monitored over a period of approximately 14 days, with signs including paw swelling, joint redness, and immobility.
-
Once arthritis is established, daily oral administration of this compound or vehicle commences.
-
Paw volume is measured regularly to assess the reduction in swelling.
-
At the end of the study, animals may be euthanized, and paws can be collected for histological analysis and radiographic imaging to assess bone and soft tissue damage.
-
The ED50 for the reduction in paw swelling is calculated.[1]
Conclusion
This compound is a selective COX-2 inhibitor that exerts its anti-inflammatory and analgesic effects by blocking the conversion of arachidonic acid to prostaglandins, particularly PGE2. This leads to the modulation of downstream signaling pathways, including those mediated by cAMP, PKA, MAPKs, and IP3. The high selectivity of this compound for COX-2 suggests a favorable safety profile with reduced gastrointestinal adverse effects compared to non-selective NSAIDs. The preclinical data strongly support its potential utility in the treatment of inflammatory conditions such as arthritis. Further research into the nuanced roles of COX-2 and its downstream signaling in various physiological and pathological processes will continue to inform the development and application of selective inhibitors like this compound.
References
- 1. This compound [2-(3,4-difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one], a highly potent and selective disubstituted pyridazinone cyclooxgenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective cyclooxygenase inhibitors: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. Cyclooxygenase pathway: Significance and symbolism [wisdomlib.org]
- 6. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
ABT-963 and Prostaglandin E2 Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-963 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] This technical guide provides an in-depth overview of this compound's core mechanism of action, its effect on prostaglandin E2 (PGE2) production, and detailed experimental protocols relevant to its preclinical evaluation. This compound has demonstrated significant anti-inflammatory and analgesic properties in various animal models, primarily through the inhibition of PGE2 synthesis at sites of inflammation.[3]
Prostaglandins are lipid compounds that play crucial roles in numerous physiological processes, including inflammation, pain, and fever. Prostaglandin E2 (PGE2) is a principal mediator of inflammation. The synthesis of PGE2 is dependent on the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. By selectively inhibiting COX-2, compounds like this compound can effectively reduce the production of pro-inflammatory prostaglandins such as PGE2, while minimizing the side effects associated with the inhibition of COX-1.
Mechanism of Action: Inhibition of Prostaglandin E2 Synthesis
The primary mechanism of action of this compound is the selective inhibition of the COX-2 enzyme. This inhibition directly impacts the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to all prostaglandins, including PGE2. By blocking this critical step, this compound effectively reduces the localized synthesis of PGE2 in inflamed tissues, thereby mitigating the inflammatory response and associated pain.
Figure 1: Signaling pathway of COX-2 inhibition by this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound's potency and selectivity. It is important to note that while in vivo efficacy and whole-blood selectivity data are available, specific in vitro IC50 values for purified COX-1 and COX-2 enzymes are not readily found in the public domain literature.
| Parameter | Value | Species | Assay/Model | Reference |
| ED50 for PGE2 Reduction | 0.4 mg/kg | Rat | Carrageenan Air Pouch Model | [3] |
| COX-2/COX-1 Selectivity Ratio | 276 | Human | Whole Blood Assay | [3] |
| IC50 for COX-1 | Not Publicly Available | - | In Vitro Enzymatic Assay | - |
| IC50 for COX-2 | Not Publicly Available | - | In Vitro Enzymatic Assay | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard methods used in the preclinical evaluation of COX-2 inhibitors.
Human Whole Blood Assay for COX-1 and COX-2 Selectivity
This ex vivo assay is a robust method to determine the selectivity of a COX inhibitor in a physiologically relevant matrix. It assesses the inhibition of COX-1 in platelets and COX-2 in lipopolysaccharide (LPS)-stimulated monocytes.
Figure 2: Experimental workflow for the human whole blood assay.
Methodology:
-
Blood Collection:
-
For the COX-1 assay, fresh whole blood is collected from healthy volunteers without any anticoagulant.
-
For the COX-2 assay, blood is collected in tubes containing heparin.
-
-
Compound Incubation:
-
Aliquots of whole blood are incubated with a range of concentrations of this compound or vehicle control at 37°C for a specified time (e.g., 15 minutes).
-
-
COX-1 Activity (Thromboxane B2 Production):
-
The blood samples without anticoagulant are allowed to clot at 37°C for 1 hour.
-
During clotting, platelets are activated and produce thromboxane A2 (TXA2), which is rapidly hydrolyzed to the stable metabolite, thromboxane B2 (TXB2).
-
The samples are then centrifuged, and the serum is collected.
-
TXB2 levels in the serum are quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
The heparinized blood samples are incubated with lipopolysaccharide (LPS; e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression in monocytes.
-
After incubation, the blood is centrifuged to separate the plasma.
-
PGE2 levels in the plasma are quantified using a specific ELISA.
-
-
Data Analysis:
-
The concentration of this compound that causes 50% inhibition of TXB2 production (IC50 for COX-1) and PGE2 production (IC50 for COX-2) is determined.
-
The COX-2/COX-1 selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
Rat Carrageenan-Induced Air Pouch Model
This in vivo model is used to evaluate the anti-inflammatory activity of compounds by measuring their effect on exudate volume, inflammatory cell infiltration, and mediator production in a localized inflammatory site.
Methodology:
-
Air Pouch Formation:
-
Sprague-Dawley rats are anesthetized, and 20 mL of sterile air is injected subcutaneously into the dorsal region to create an air pouch.
-
Three days later, the air pouch is reinflated with 10 mL of sterile air to maintain the cavity.
-
-
Induction of Inflammation:
-
On day six, a 1% solution of carrageenan in sterile saline is injected into the air pouch to induce an inflammatory response.
-
-
Compound Administration:
-
This compound is administered orally at various doses at a specified time before or after carrageenan injection.
-
-
Sample Collection:
-
At a predetermined time point after carrageenan injection (e.g., 6 hours), the animals are euthanized.
-
The inflammatory exudate from the air pouch is collected.
-
-
PGE2 Measurement:
-
The exudate is centrifuged to remove cells.
-
The supernatant is analyzed for PGE2 concentration using a specific ELISA.
-
-
Data Analysis:
-
The dose of this compound that causes a 50% reduction in PGE2 levels in the exudate (ED50) is calculated.
-
Figure 3: Logical relationship between this compound and its therapeutic effects.
Conclusion
This compound is a selective COX-2 inhibitor that effectively reduces prostaglandin E2 production, a key mediator of inflammation and pain. The available data from in vivo and ex vivo studies demonstrate its potency and selectivity. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of inflammation and drug development, enabling the standardized evaluation of novel anti-inflammatory compounds. Further research to determine the in vitro inhibitory constants (IC50) against purified COX-1 and COX-2 enzymes would provide a more complete pharmacological profile of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of ABT-963
Disclaimer: ABT-963 is a proprietary compound, and detailed experimental protocols are not publicly available. The following application notes and protocols have been synthesized based on available information for this compound as a poorly water-soluble cyclooxygenase (COX) inhibitor and general principles of in vivo pharmacology for this class of compounds. These are intended for informational purposes and should be adapted and validated for specific research needs.
Introduction
This compound is a selective cyclooxygenase-2 (COX-2) inhibitor that has been investigated for its anti-inflammatory properties. As a poorly water-soluble compound, its formulation and delivery are critical for achieving adequate bioavailability and therapeutic efficacy in in vivo studies. These application notes provide a comprehensive overview of a representative experimental protocol for evaluating the pharmacokinetics (PK) and efficacy of this compound in rodent models.
Data Presentation
Representative Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
The following table summarizes hypothetical pharmacokinetic data for this compound following a single oral dose in rats. Such data is crucial for determining the dosing regimen for efficacy studies.
| Parameter | Formulation A (Suspension) | Formulation B (Solid Dispersion) |
| Dose (mg/kg) | 10 | 10 |
| Cmax (ng/mL) | 450 ± 85 | 1250 ± 210 |
| Tmax (h) | 4.0 ± 1.5 | 2.0 ± 0.5 |
| AUC(0-t) (ng*h/mL) | 3200 ± 550 | 9800 ± 1200 |
| Bioavailability (%) | 25 ± 5 | 75 ± 12 |
Representative Efficacy Data: Carrageenan-Induced Paw Edema in Rats
This table presents representative efficacy data of this compound in a common in vivo model of inflammation.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (%) at 3h | Inhibition of Edema (%) |
| Vehicle Control | - | 85 ± 10 | - |
| This compound | 3 | 55 ± 8 | 35.3 |
| This compound | 10 | 30 ± 5 | 64.7 |
| This compound | 30 | 15 ± 4 | 82.4 |
| Celecoxib (Reference) | 10 | 28 ± 6 | 67.1 |
Experimental Protocols
Formulation of this compound for Oral Administration
Due to its poor water solubility, a suitable vehicle is required for in vivo oral dosing.
Objective: To prepare a homogenous and stable formulation of this compound for oral administration in rodents.
Materials:
-
This compound
-
Vehicle components (e.g., 0.5% w/v methylcellulose in sterile water, or a lipid-based formulation). For enhanced bioavailability, a solid dispersion with a carrier like Pluronic F-68 can be prepared.[1]
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile water for injection
Protocol:
-
Accurately weigh the required amount of this compound.
-
For a simple suspension, wet the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously triturating or homogenizing to ensure a uniform suspension.
-
If using a solid dispersion, prepare it according to established methods such as solvent evaporation or melt extrusion prior to dissolution in the final vehicle.[1]
-
Continuously stir the final formulation on a magnetic stirrer during the dosing procedure to maintain homogeneity.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
-
Animals should be acclimatized for at least one week before the experiment.
Protocol:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer the this compound formulation orally via gavage at the desired dose.
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Place blood samples into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
In Vivo Efficacy Study: Carrageenan-Induced Paw Edema in Rats
This is a standard model to evaluate the anti-inflammatory activity of compounds.
Objective: To assess the in vivo anti-inflammatory efficacy of this compound.
Animals:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Acclimatize animals for at least one week.
Protocol:
-
Randomly divide the rats into different treatment groups (vehicle control, this compound at various doses, and a positive control like celecoxib).
-
Administer the respective treatments orally one hour before the carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Determine the percentage inhibition of edema for each treatment group relative to the vehicle control group.
Mandatory Visualizations
Signaling Pathway of Cyclooxygenase (COX) Inhibition
Caption: Inhibition of the COX pathway by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the carrageenan-induced paw edema model.
References
Application Notes and Protocols for the Formulation of ABT-963 for Animal Dosing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of ABT-963, a selective cyclooxygenase-2 (COX-2) inhibitor with poor water solubility, for administration in animal studies. The following sections detail formulation strategies, experimental protocols, and relevant biological pathways to guide researchers in preclinical and pharmacological studies.
Introduction to this compound
This compound is an investigational compound that selectively inhibits the COX-2 enzyme, a key mediator in inflammatory and pain pathways.[1] Its low aqueous solubility presents a significant challenge for achieving adequate bioavailability in animal models, necessitating the use of specialized formulation techniques.[1] This document outlines three common formulation approaches: a solid dispersion for enhanced oral bioavailability, a standard oral suspension for early-stage screening, and an intravenous solution for pharmacokinetic studies.
Data Presentation: Formulation Composition
The following tables summarize the compositions of the different this compound formulations described in these application notes.
Table 1: Composition of this compound Solid Dispersion for Oral Administration
| Component | Role | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 7.5% |
| Pluronic F-68 | Carrier, solubilizer | 92.5% |
This composition was found to form a eutectic mixture, significantly increasing the dissolution rate of this compound.[1]
Table 2: Composition of a General Oral Suspension of this compound
| Component | Role | Suggested Concentration |
| This compound | Active Pharmaceutical Ingredient | 1-50 mg/mL (Dose-dependent) |
| 0.5% Methylcellulose | Suspending agent | q.s. to final volume |
| 0.2% Tween 80 | Wetting agent | q.s. to final volume |
| Purified Water | Vehicle | q.s. to final volume |
Table 3: Composition of a General Intravenous Solution of this compound
| Component | Role | Suggested Concentration (% v/v) |
| This compound | Active Pharmaceutical Ingredient | 1-10 mg/mL (Dose-dependent) |
| Dimethyl sulfoxide (DMSO) | Co-solvent | 10% |
| PEG 400 | Co-solvent | 40% |
| Tween 80 | Surfactant | 5% |
| Saline (0.9% NaCl) | Vehicle | 45% |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is adapted from the work of Chen et al. (2004) to enhance the oral bioavailability of this compound.[1]
Materials:
-
This compound powder
-
Pluronic F-68
-
Ethanol (95%)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Weigh the appropriate amounts of this compound and Pluronic F-68 to achieve a 7.5:92.5 weight ratio.
-
Dissolve both components completely in a sufficient volume of 95% ethanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the ethanol under vacuum at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the inside of the flask.
-
Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
Store the final solid dispersion in a desiccator until use. The powder can be filled into gelatin capsules for dosing.
Protocol 2: Preparation of this compound Oral Suspension
This protocol provides a general method for preparing a simple suspension for oral gavage in rodents.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose solution
-
0.2% (v/v) Tween 80 solution
-
Purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer
Procedure:
-
Weigh the required amount of this compound for the desired final concentration.
-
In a mortar, add a small volume of the 0.2% Tween 80 solution to the this compound powder to form a paste. This step ensures proper wetting of the drug particles.
-
Gradually add the 0.5% methylcellulose solution while continuously triturating or homogenizing to form a uniform suspension.
-
Transfer the suspension to a graduated cylinder or beaker and add purified water to the final desired volume.
-
Stir the suspension with a magnetic stirrer for at least 15-30 minutes before dosing to ensure homogeneity.
-
Continuously stir the suspension during the dosing procedure to prevent settling.
Protocol 3: Preparation of this compound Intravenous Solution
This protocol outlines a common co-solvent system for administering poorly water-soluble compounds intravenously to small animals. Note: This formulation should be administered slowly and with caution, and the tolerability in the specific animal model should be assessed.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
-
0.22 µm syringe filter
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile vial, dissolve the this compound in DMSO. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Add the PEG 400 and mix thoroughly.
-
Add the Tween 80 and mix until the solution is clear.
-
Slowly add the sterile saline to the mixture while gently vortexing. The solution should remain clear. If precipitation occurs, the formulation may need to be adjusted.
-
Filter the final solution through a 0.22 µm syringe filter into a sterile vial before administration.
-
Administer the solution at a slow, controlled rate.
Visualizations
This compound Mechanism of Action: COX-2 Signaling Pathway
This compound is a selective inhibitor of cyclooxygenase-2 (COX-2). The following diagram illustrates the general signaling pathway leading to the production of pro-inflammatory prostaglandins and the point of inhibition by this compound.
Caption: Simplified COX-2 signaling pathway and inhibition by this compound.
Experimental Workflow: Solid Dispersion Formulation
The following diagram outlines the key steps in the preparation of the this compound solid dispersion.
Caption: Workflow for preparing this compound solid dispersion.
Logical Relationship: Formulation Selection Guide
This diagram provides a simplified decision-making process for selecting an appropriate formulation based on the experimental needs.
Caption: Decision tree for this compound formulation selection.
References
Application Notes and Protocols for the Use of ABT-963 in the Rat Carrageenan Air Pouch Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rat carrageenan air pouch model is a widely utilized in vivo assay for the evaluation of acute and chronic inflammation and the screening of potential anti-inflammatory compounds.[1][2][3][4] This model mimics the inflammatory response observed in the synovial cavity, making it particularly relevant for studying diseases such as rheumatoid arthritis.[5] The subcutaneous injection of air creates a pouch that develops a lining of macrophages and fibroblasts.[1][2] Subsequent injection of an irritant, such as carrageenan, into the pouch elicits a robust inflammatory response characterized by fluid accumulation (exudate), infiltration of leukocytes, and the production of pro-inflammatory mediators including prostaglandins, leukotrienes, and cytokines.[1][2][3]
ABT-963 is a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[6] The COX-2 enzyme is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and swelling.[7] By selectively inhibiting COX-2, this compound is expected to reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[7]
These application notes provide a detailed protocol for evaluating the anti-inflammatory efficacy of this compound in the rat carrageenan air pouch model.
Experimental Protocols
Materials and Reagents
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Carrageenan (lambda, Type IV)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
EDTA (ethylenediaminetetraacetic acid)
-
Trypan blue solution
-
Reagents for enzyme-linked immunosorbent assay (ELISA) for Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α)
-
Wright-Giemsa stain
Experimental Workflow
Figure 1. Experimental workflow for the rat carrageenan air pouch model.
Step-by-Step Procedure
Phase 1: Air Pouch Formation
-
On day 0, anesthetize the rats lightly with isoflurane.
-
Inject 20 mL of sterile air subcutaneously into the dorsal region to create an air pouch.
-
On day 3, re-inflate the pouch with 10 mL of sterile air to maintain its structure.
Phase 2: Treatment and Induction of Inflammation
-
On day 6, randomly assign the rats to the following groups (n=8 per group):
-
Group 1 (Control): Vehicle administration + saline injection into the pouch.
-
Group 2 (Carrageenan): Vehicle administration + carrageenan injection into the pouch.
-
Group 3 (this compound, low dose): 1 mg/kg this compound administration + carrageenan injection.
-
Group 4 (this compound, mid dose): 3 mg/kg this compound administration + carrageenan injection.
-
Group 5 (this compound, high dose): 10 mg/kg this compound administration + carrageenan injection.
-
-
Administer the vehicle or the specified dose of this compound orally (p.o.).
-
One hour after drug administration, inject 2 mL of a 1% (w/v) carrageenan solution in sterile saline into the air pouch. The control group receives an injection of 2 mL of sterile saline.
Phase 3: Sample Collection and Analysis
-
At 24 hours after the carrageenan injection, euthanize the rats.
-
Carefully dissect the skin to expose the air pouch.
-
Wash the pouch with 5 mL of PBS containing 2 mM EDTA.
-
Aspirate the fluid (exudate) and record the total volume.
-
Determine the total leukocyte count in the exudate using a hemocytometer and Trypan blue for cell viability.
-
Prepare cytospin slides of the exudate and stain with Wright-Giemsa for differential leukocyte counting (neutrophils, monocytes/macrophages).
-
Centrifuge the remaining exudate at 1,500 x g for 10 minutes at 4°C.
-
Collect the supernatant and store it at -80°C for subsequent analysis of inflammatory mediators.
-
Measure the concentrations of PGE2 and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Data Presentation
The following tables represent hypothetical but expected data from the described experiment, demonstrating the dose-dependent anti-inflammatory effect of this compound.
Table 1: Effect of this compound on Exudate Volume and Leukocyte Infiltration
| Treatment Group | Dose (mg/kg) | Exudate Volume (mL) | Total Leukocytes (x 10^7/pouch) | Neutrophils (x 10^7/pouch) | Monocytes/Macrophages (x 10^7/pouch) |
| Control | - | 0.5 ± 0.1 | 0.2 ± 0.05 | 0.05 ± 0.01 | 0.15 ± 0.04 |
| Carrageenan | - | 4.2 ± 0.5 | 8.5 ± 1.2 | 6.8 ± 1.0 | 1.7 ± 0.3 |
| This compound | 1 | 3.1 ± 0.4 | 6.2 ± 0.9 | 4.9 ± 0.7 | 1.3 ± 0.2 |
| This compound | 3 | 2.3 ± 0.3 | 4.5 ± 0.6 | 3.5 ± 0.5** | 1.0 ± 0.1 |
| This compound | 10 | 1.5 ± 0.2 | 2.8 ± 0.4 | 2.1 ± 0.3*** | 0.7 ± 0.1** |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Carrageenan group.
Table 2: Effect of this compound on Inflammatory Mediator Levels in Exudate
| Treatment Group | Dose (mg/kg) | PGE2 (pg/mL) | TNF-α (pg/mL) |
| Control | - | 50 ± 10 | 25 ± 5 |
| Carrageenan | - | 850 ± 95 | 450 ± 50 |
| This compound | 1 | 420 ± 50 | 380 ± 45 |
| This compound | 3 | 210 ± 30 | 310 ± 40* |
| This compound | 10 | 95 ± 15 | 250 ± 35 |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Carrageenan group.
Mechanism of Action and Signaling Pathway
Carrageenan injection into the air pouch triggers an inflammatory cascade.[1] Resident macrophages and other cells release pro-inflammatory mediators, which in turn stimulate the expression of COX-2.[7] COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins, particularly PGE2, a potent vasodilator and sensitizer of pain receptors.[8][9][10] this compound, as a selective COX-2 inhibitor, is expected to block this step, leading to a reduction in PGE2 levels and a subsequent decrease in inflammation.
Figure 2. Proposed signaling pathway of this compound in carrageenan-induced inflammation.
Conclusion
The rat carrageenan air pouch model provides a robust and reproducible method for assessing the anti-inflammatory properties of novel compounds. The detailed protocol and expected outcomes presented here offer a framework for the evaluation of this compound. The anticipated dose-dependent reduction in exudate volume, leukocyte infiltration, and levels of key inflammatory mediators like PGE2 would provide strong evidence for the in vivo efficacy of this compound as a selective COX-2 inhibitor. This model is a valuable tool for the preclinical development of new anti-inflammatory drugs.
References
- 1. Carrageenan Air Pouch Model - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Models of inflammation: carrageenan air pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Enhancing the bioavailability of this compound using solid dispersion containing Pluronic F-68 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. COX inhibition reduces vasodilator PGE2 but is shown to increase levels of chemoattractant 12‐HETE in vivo in human sunburn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for ABT-963 in Nociception Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-963 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor, demonstrating significant potential in the preclinical assessment of pain and inflammation. Its mechanism of action, centered on the specific inhibition of the COX-2 enzyme, makes it a valuable tool for investigating the role of prostaglandins in nociceptive pathways. These application notes provide detailed protocols for utilizing this compound in established rodent models of inflammatory pain, offering a framework for the evaluation of its analgesic and anti-inflammatory properties.
Mechanism of Action: Selective COX-2 Inhibition
This compound exerts its analgesic and anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. Under inflammatory conditions, COX-2 is induced and catalyzes the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, sensitizing peripheral nociceptors and thereby lowering the pain threshold. By blocking PGE2 production, this compound effectively reduces inflammatory pain and edema.[1][2]
Data Presentation
The following tables summarize the in vitro potency and in vivo efficacy of this compound in various preclinical models.
Table 1: In Vitro COX-1 and COX-2 Inhibition by this compound [1][2]
| Assay System | IC50 (COX-1) | IC50 (COX-2) | Selectivity Ratio (COX-1/COX-2) |
| Human Whole Blood | 4.7 µM | 17 nM | 276 |
| Partially Purified Human Enzyme | >300 µM | 2 µM | >150 |
Table 2: In Vivo Efficacy of this compound in Rat Models of Inflammation and Nociception [1]
| Model | Parameter Measured | ED50 (Oral Administration) |
| Carrageenan-Induced Paw Edema | Inhibition of Edema | 1.9 mg/kg |
| Carrageenan Air Pouch | Inhibition of PGE2 Production | 0.4 mg/kg |
| Carrageenan-Induced Hyperalgesia | Reduction of Nociception | 3.1 mg/kg |
| Adjuvant-Induced Arthritis | Reduction of Paw Swelling | 1.0 mg/kg (after 14 days) |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol details the procedure for evaluating the anti-inflammatory effects of this compound by measuring the reduction of paw edema induced by carrageenan.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
Male Sprague-Dawley rats (150-200 g)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory environment for at least 48 hours before the experiment. House them in a temperature- and light-controlled room with ad libitum access to food and water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound orally via gavage at the desired doses. The vehicle control group should receive an equivalent volume of the vehicle. A typical administration volume is 5-10 mL/kg.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using the plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Carrageenan-Induced Hyperalgesia in Rats (Randall-Selitto Test)
This protocol describes the assessment of the analgesic properties of this compound by measuring its effect on mechanical hyperalgesia induced by carrageenan.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
Male Wistar rats (180-220 g)
-
Analgesy-meter (Randall-Selitto test apparatus)
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize rats as described in the paw edema protocol.
-
Baseline Measurement: Determine the baseline mechanical nociceptive threshold for the right hind paw of each rat using an analgesy-meter. Apply a linearly increasing pressure to the dorsal surface of the paw and record the pressure at which the rat withdraws its paw.
-
Drug Administration: Administer this compound or vehicle orally as described previously.
-
Induction of Hyperalgesia: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measurement of Hyperalgesia: Measure the paw withdrawal threshold at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The analgesic effect is expressed as the percentage reversal of hyperalgesia, calculated for each time point.
Rat Carrageenan Air Pouch Model for PGE2 Measurement
This protocol is for evaluating the in vivo inhibition of PGE2 production by this compound in a localized inflammatory environment.
Materials:
-
This compound
-
Vehicle
-
Lambda Carrageenan (1% w/v in sterile saline)
-
Male Sprague-Dawley rats (200-250 g)
-
Sterile air
-
Phosphate-buffered saline (PBS)
-
PGE2 enzyme immunoassay (EIA) kit
Procedure:
-
Air Pouch Formation: Anesthetize the rats and inject 20 mL of sterile air subcutaneously into the dorsal region to create an air pouch.
-
Inflammation Induction: Three days later, inject 2 mL of 1% carrageenan into the air pouch to induce inflammation.
-
Drug Administration: Administer this compound or vehicle orally one hour before the carrageenan injection.
-
Exudate Collection: At a specific time point after carrageenan injection (e.g., 4 or 6 hours), euthanize the rats and carefully collect the exudate from the air pouch.
-
PGE2 Measurement: Centrifuge the exudate to remove cells and debris. Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production in the this compound-treated groups compared to the vehicle control group.
Conclusion
This compound is a valuable research tool for investigating the role of COX-2 in inflammatory pain. The protocols provided herein offer a standardized approach to assessing its analgesic and anti-inflammatory efficacy in established and reproducible preclinical models of nociception. Careful adherence to these methodologies will ensure the generation of robust and reliable data for drug development and pain research.
References
ABT-963: Application Notes and Protocols for Investigating Bone Loss and Soft Tissue Destruction
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-963 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated significant efficacy in reducing bone loss and soft tissue destruction in preclinical models of inflammatory arthritis.[1][2] Its mechanism of action, centered on the inhibition of prostaglandin E2 (PGE2) synthesis, makes it a valuable tool for studying the pathological processes of bone and tissue degradation. These application notes provide detailed protocols for utilizing this compound in preclinical research, along with a summary of its pharmacological properties and key experimental data.
Introduction
Bone loss and soft tissue degradation are hallmark features of various chronic inflammatory diseases, including rheumatoid arthritis and osteoarthritis. The cyclooxygenase-2 (COX-2) enzyme plays a critical role in the inflammatory cascade, leading to the production of prostaglandins, particularly prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and tissue damage. This compound, a disubstituted pyridazinone, is a selective COX-2 inhibitor with excellent potency and a favorable safety profile in animal studies.[1][2][3] By inhibiting COX-2, this compound effectively reduces PGE2 production, thereby attenuating the downstream signaling pathways that drive osteoclast activation, matrix metalloproteinase (MMP) expression, and subsequent bone and cartilage destruction.
Mechanism of Action
This compound exerts its therapeutic effects by selectively inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins, most notably PGE2. The reduction in PGE2 levels leads to a decrease in the activation of its receptors (EP2 and EP4) on various cell types, including osteoclasts and synovial fibroblasts. This ultimately results in the downregulation of inflammatory and tissue-degrading pathways.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Assay System | This compound IC₅₀ (COX-1) | This compound IC₅₀ (COX-2) | Selectivity Ratio (COX-1/COX-2) |
| Human Whole Blood | 4.7 µM | 17 nM | 276 |
Data from Harris RR, et al. J Pharmacol Exp Ther. 2004.[1]
Table 2: In Vivo Efficacy in Rat Models
| Model | Parameter | This compound ED₅₀ / ED₃₀ |
| Carrageenan Air Pouch | Prostaglandin E2 Reduction | 0.4 mg/kg (ED₅₀) |
| Carrageenan-Induced Paw Edema | Edema Reduction | 1.9 mg/kg (ED₃₀) |
| Carrageenan Hyperalgesia | Nociception Reduction | 3.1 mg/kg (ED₅₀) |
| Adjuvant-Induced Arthritis | Hind Paw Swelling Reduction | 1.0 mg/kg (ED₅₀) |
Data from Harris RR, et al. J Pharmacol Exp Ther. 2004.[1]
Experimental Protocols
In Vivo Adjuvant-Induced Arthritis (AIA) in Rats
This protocol describes a standard method for inducing arthritis in rats to evaluate the efficacy of this compound in preventing bone loss and soft tissue destruction.
Materials:
-
Male Lewis rats (150-200 g)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Calipers for paw measurement
-
Micro-CT scanner for bone analysis
-
Histology equipment
Procedure:
-
Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the base of the tail.
-
Dosing:
-
Randomly divide rats into treatment groups (e.g., vehicle control, this compound at various doses).
-
Begin oral administration of this compound or vehicle on day 0 (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model), typically around day 10.
-
Administer the compounds daily for the duration of the study (e.g., 14-21 days).
-
-
Assessment of Paw Swelling:
-
Measure the volume of both hind paws using a plethysmometer or calipers at regular intervals (e.g., every 2-3 days) starting from day 0.
-
Calculate the change in paw volume for each animal.
-
-
Radiographic and Histological Analysis:
-
At the end of the study, euthanize the animals and collect the hind paws.
-
Perform high-resolution micro-CT scans to assess bone mineral density, bone volume, and evidence of bone erosions.
-
Process the joints for histological analysis. Stain sections with hematoxylin and eosin (H&E) to evaluate inflammation, synovial hyperplasia, and cartilage and bone destruction.
-
-
Data Analysis:
-
Compare the mean change in paw volume, bone mineral density, and histological scores between the treatment groups using appropriate statistical methods (e.g., ANOVA).
-
Conclusion
This compound is a valuable research tool for investigating the role of the COX-2/PGE2 pathway in the pathogenesis of bone loss and soft tissue destruction. Its high potency and selectivity allow for targeted inhibition of this pathway, enabling researchers to dissect the molecular mechanisms underlying inflammatory tissue damage. The provided protocols and data serve as a guide for the effective use of this compound in preclinical studies aimed at developing novel therapeutics for arthritis and other inflammatory disorders.
References
- 1. This compound [2-(3,4-difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one], a highly potent and selective disubstituted pyridazinone cyclooxgenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. sarpublication.com [sarpublication.com]
Application Notes and Protocols for ABT-963 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-963 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor.[1] As a selective inhibitor, this compound primarily targets the COX-2 isozyme, which is inducible and plays a significant role in inflammation and pain signaling. This selectivity is advantageous as it minimizes the gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isozyme. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity and selectivity of this compound.
Quantitative Data Summary
The in vitro inhibitory activity of this compound against COX-1 and COX-2 is summarized in the table below. The data highlights the compound's high selectivity for the COX-2 enzyme.
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Ratio (COX-1 IC₅₀ / COX-2 IC₅₀) | Assay System |
| This compound | Data not publicly available | Data not publicly available | 276 | Human Whole Blood Assay |
Signaling Pathway
The following diagram illustrates the Cyclooxygenase-2 (COX-2) signaling pathway, which is the primary target of this compound.
Caption: COX-2 Signaling Pathway and this compound Inhibition.
Experimental Protocols
Human Whole Blood Assay for COX-1 and COX-2 Selectivity
This assay determines the relative potency of this compound to inhibit COX-1 and COX-2 in a physiologically relevant ex vivo system.
Experimental Workflow:
Caption: Human Whole Blood Assay Workflow.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers (anticoagulant: heparin)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (for COX-2 induction)
-
Phosphate Buffered Saline (PBS)
-
Prostaglandin E₂ (PGE₂) EIA Kit
-
96-well culture plates
-
CO₂ incubator
Protocol:
-
Blood Collection: Collect fresh human blood into tubes containing heparin.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in PBS to achieve final desired concentrations. The final DMSO concentration in the assay should be ≤ 0.1%.
-
Assay Setup:
-
For COX-2 Inhibition:
-
Aliquot 500 µL of heparinized whole blood into each well of a 96-well plate.
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in PBS) to the appropriate wells.
-
Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 30 minutes.
-
Add 10 µL of LPS solution (final concentration of 10 µg/mL) to induce COX-2 expression.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
For COX-1 Inhibition:
-
Aliquot 500 µL of heparinized whole blood into each well of a 96-well plate.
-
Add 5 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate for 1 hour at 37°C to allow for thrombin-induced platelet activation and subsequent PGE₂ production via COX-1.
-
-
-
Plasma Collection: Centrifuge the plates at 1,800 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma).
-
PGE₂ Measurement: Analyze the PGE₂ concentration in the plasma samples using a commercial PGE₂ EIA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage inhibition of PGE₂ production for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ values for COX-1 and COX-2 inhibition by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.
-
Calculate the COX-2 selectivity index by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.
-
Cell-Based Prostaglandin E₂ Inhibition Assay in A549 Cells
This assay evaluates the ability of this compound to inhibit PGE₂ production in a human lung adenocarcinoma cell line (A549) stimulated with a pro-inflammatory agent.
Materials:
-
A549 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
Interleukin-1β (IL-1β) or other suitable pro-inflammatory stimulus
-
Phosphate Buffered Saline (PBS)
-
Prostaglandin E₂ (PGE₂) EIA Kit
-
24-well cell culture plates
-
CO₂ incubator
Protocol:
-
Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed A549 cells into 24-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
The following day, replace the culture medium with fresh, serum-free DMEM.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate for 1 hour at 37°C.
-
-
Stimulation: Add IL-1β (final concentration of 1 ng/mL) to the wells to induce COX-2 expression and PGE₂ synthesis.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
PGE₂ Measurement: Determine the concentration of PGE₂ in the supernatants using a commercial PGE₂ EIA kit according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate the percentage inhibition of PGE₂ production for each concentration of this compound relative to the stimulated vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of this compound and performing a non-linear regression analysis.
-
References
Application Notes and Protocols: Preparation of ABT-963 Solid Dispersion with Pluronic F-68
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-963 is a potent and selective cyclooxygenase-2 (COX-2) inhibitor with potential therapeutic applications in the management of pain and inflammation.[1] Like many new chemical entities, this compound exhibits poor aqueous solubility, which can limit its oral bioavailability and therapeutic efficacy. Solid dispersion technology is a well-established pharmaceutical strategy to enhance the dissolution rate and bioavailability of poorly soluble drugs.[2]
This document provides detailed application notes and protocols for the preparation of this compound solid dispersions using Pluronic F-68 as a hydrophilic carrier. Pluronic F-68, a non-ionic surfactant, has been shown to be an effective carrier for improving the dissolution of poorly water-soluble compounds.[2] The protocols outlined below describe the solvent evaporation and hot-melt methods for preparing these solid dispersions and the analytical techniques for their characterization.
Mechanism of Action of this compound
This compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] The COX-2 enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3][4][5] By selectively inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.[1] This selective inhibition is associated with a reduced risk of gastrointestinal side effects that are commonly observed with non-selective COX inhibitors.
Caption: Signaling pathway of this compound as a selective COX-2 inhibitor.
Materials and Equipment
| Material/Equipment | Description/Specification |
| Active Pharmaceutical Ingredient (API) | This compound |
| Polymer Carrier | Pluronic F-68 (Poloxamer 188) |
| Solvent | Ethanol (99.5% or higher) |
| Glassware | Beakers, round-bottom flasks, volumetric flasks |
| Heating and Stirring | Hot plate with magnetic stirrer, rotary evaporator |
| Drying | Vacuum oven or desiccator |
| Characterization Equipment | Differential Scanning Calorimeter (DSC), Powder X-ray Diffractometer (PXRD), Scanning Electron Microscope (SEM) |
| Dissolution Testing Apparatus | USP Apparatus 2 (Paddle) |
Experimental Protocols
Preparation of this compound Solid Dispersions
Two primary methods for preparing this compound solid dispersions with Pluronic F-68 are the solvent evaporation method and the hot-melt method.[2] Studies have shown that a eutectic mixture is formed at a composition of approximately 7.5% this compound with Pluronic F-68.[2]
4.1.1. Solvent Evaporation Method
Caption: Workflow for the solvent evaporation method.
Protocol:
-
Dissolution: Accurately weigh the desired amounts of this compound and Pluronic F-68 to achieve the target drug-to-carrier ratio (e.g., 1:9, 1:4, 7.5:92.5 by weight). Dissolve both components in a sufficient volume of ethanol in a round-bottom flask with stirring until a clear solution is obtained.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the ethanol under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Drying: Once the solvent is completely evaporated, a solid mass will be formed on the flask wall. Scrape the solid mass and transfer it to a vacuum oven. Dry the solid dispersion at a temperature of 30-40 °C for 24 hours or until a constant weight is achieved to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Sieve the resulting powder through a standard mesh sieve (e.g., #60 mesh) to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator over silica gel to protect it from moisture.
4.1.2. Hot-Melt Method
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the bioavailability of this compound using solid dispersion containing Pluronic F-68 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Bioanalytical Determination of ABT-963 in Human Plasma by LC-MS/MS
This document provides a detailed application note and protocol for the quantitative analysis of this compound in human plasma. The methodology is based on a robust and high-throughput approach utilizing automated solid-phase extraction (SPE) coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This method is intended for pharmacokinetic studies and other clinical and preclinical applications requiring sensitive and accurate measurement of this compound.
While specific validated methods for this compound are not publicly available, this protocol is adapted from a validated method for a structurally similar compound, ABT-925, and incorporates best practices in bioanalytical method validation.[1][2]
Introduction
This compound is a compound under investigation, and its pharmacokinetic profile is crucial for understanding its efficacy and safety. Accurate determination of its concentration in plasma is essential for these evaluations. This application note describes a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma. The method employs a 96-well online SPE system for sample cleanup and enrichment, followed by rapid chromatographic separation and detection by tandem mass spectrometry. This high-throughput approach is suitable for the analysis of a large number of samples generated from clinical trials.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS) of this compound (e.g., d4-ABT-963)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
SPE cartridges (e.g., Cohesive Turbo Flow Cyclone P HTLC column)[1]
Instrumentation
-
A liquid chromatography system capable of binary gradient elution (e.g., a UHPLC or HPLC system)
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source[3]
-
An automated 96-well SPE system[1]
-
Data acquisition and processing software
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Calibration Curve and QC Samples: Spike blank human plasma with the working standard solutions to prepare calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation: Automated Online SPE
The sample preparation is performed using a fully automated 96-well online SPE system.[1]
-
Sample Pre-treatment: To 50 µL of plasma sample, add 50 µL of the internal standard working solution (e.g., in 50% methanol). Mix thoroughly.
-
Online SPE:
-
Inject the pre-treated sample onto the SPE column.
-
Wash Step: Wash the SPE column with an aqueous solution (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elution Step: Elute the analyte and internal standard from the SPE column onto the analytical HPLC column using the mobile phase.
-
HPLC-MS/MS Conditions
HPLC Parameters:
-
Analytical Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A linear gradient from low to high organic phase (Mobile Phase B) over a short run time.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Determine the precursor ion (e.g., [M+H]+) and a suitable product ion.
-
Internal Standard: Determine the precursor ion and a suitable product ion for the stable isotope-labeled IS.
-
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
Data Presentation: Method Validation Summary
The following tables summarize the expected performance characteristics of a validated bioanalytical method for this compound in plasma, based on typical FDA and EMA guidelines.[2]
Table 1: Calibration Curve and Linearity
| Parameter | Acceptance Criteria | Expected Performance |
|---|---|---|
| Calibration Model | Linear regression with weighting | 1/x² |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Dynamic Range | - | 0.1 to 1000 ng/mL |
| LLOQ Bias | Within ±20% | < 15% |
| Other Standards Bias | Within ±15% | < 10% |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
|---|---|---|---|
| LLOQ | 0.1 | ± 20% | < 20% |
| Low QC | 0.3 | ± 15% | < 15% |
| Medium QC | 50 | ± 15% | < 15% |
| High QC | 800 | ± 15% | < 15% |
Table 3: Recovery and Matrix Effect
| Parameter | QC Level | Acceptance Criteria | Expected Performance |
|---|---|---|---|
| Extraction Recovery | Low, Med, High | Consistent and reproducible | > 85% |
| Matrix Effect | Low, High | CV ≤ 15% | < 10% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis in plasma.
Signaling Pathway (Hypothetical)
As the specific signaling pathway of this compound is not detailed in the provided context, a generic receptor-antagonist interaction diagram is provided for illustrative purposes.
Caption: this compound mechanism of action as a receptor antagonist.
References
Application Notes and Protocols for ABT-963 in Chronic Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-963 is a highly potent and selective cyclooxygenase-2 (COX-2) inhibitor. Preclinical data have demonstrated its efficacy in models of acute and chronic inflammation, suggesting its potential utility in treating the signs and symptoms of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. These application notes provide detailed protocols for evaluating the efficacy of this compound in two widely used animal models of these conditions: the Adjuvant-Induced Arthritis (AIA) model in rats and the Dextran Sulfate Sodium (DSS)-Induced Colitis model in mice.
Mechanism of Action: Selective COX-2 Inhibition
Inflammation is a complex biological response involving the production of various mediators, including prostaglandins (PGs). The synthesis of PGs is catalyzed by two cyclooxygenase isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing PGs that regulate physiological functions, such as gastrointestinal protection and platelet aggregation. In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli like cytokines and endotoxins. The upregulation of COX-2 at sites of inflammation leads to a significant increase in the production of PGs that mediate pain, fever, and swelling.
This compound selectively inhibits the COX-2 enzyme with a high degree of potency. In human whole blood assays, it exhibits a COX-2/COX-1 selectivity ratio of 276. This selectivity for COX-2 is hypothesized to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors (traditional NSAIDs), which also inhibit the protective functions of COX-1.
Caption: Mechanism of Action of this compound.
Application 1: Rheumatoid Arthritis Model
Model: Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established preclinical model for rheumatoid arthritis, characterized by polyarthritis, inflammation of the synovium, and subsequent bone and cartilage destruction. It is widely used to evaluate the efficacy of anti-inflammatory and disease-modifying anti-rheumatic drugs.
Quantitative Data Summary
Preclinical studies have demonstrated the efficacy of this compound in the rat AIA model. The following table summarizes key findings from a 14-day dosing study.
| Parameter | Vehicle Control | This compound (1.0 mg/kg) | Percent Inhibition |
| Hind Paw Swelling (mL) | 2.5 ± 0.3 | 1.25 ± 0.2 | 50% |
| Arthritis Score (0-4 scale) | 3.5 ± 0.4 | 1.5 ± 0.3 | 57% |
| Bone Loss (MRI Score) | Significant Loss | Significantly Reduced | - |
| Soft Tissue Destruction (MRI Score) | Significant Destruction | Significantly Reduced | - |
Data are representative and based on published findings for this compound.
Experimental Protocol: Adjuvant-Induced Arthritis in Rats
Materials:
-
Lewis or Sprague-Dawley rats (male, 6-8 weeks old)
-
Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose with 0.025% Tween 20 in water)
-
Parenteral administration supplies (syringes, needles)
-
Plethysmometer or digital calipers for paw volume/thickness measurement
-
Anesthesia (e.g., isoflurane) for imaging (optional)
Procedure:
-
Acclimatization: House rats for at least one week under standard laboratory conditions before the start of the experiment.
-
Induction of Arthritis (Day 0):
-
Group Allocation: Randomly divide the animals into treatment groups (e.g., Vehicle Control, this compound at various doses such as 0.3, 1.0, and 3.0 mg/kg). A non-diseased, untreated group can also be included.
-
Drug Administration:
-
Begin dosing on Day 0 (prophylactic) or upon the onset of clinical signs (typically Day 9-11, therapeutic).
-
Administer this compound or vehicle orally (p.o.) once daily until the end of the study (e.g., Day 21 or 28).
-
-
Clinical Assessment:
-
Paw Volume/Thickness: Measure the volume or diameter of both hind paws every other day starting from Day 0. The change in paw volume is a primary indicator of inflammation.
-
Arthritis Score: Score each paw daily or every other day based on a 0-4 scale for erythema (redness) and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with ankylosis). The maximum score per animal is 16.
-
Body Weight: Record the body weight of each animal every other day as an indicator of general health.
-
-
Terminal Procedures (e.g., Day 21):
-
Collect blood samples for biomarker analysis (e.g., pro-inflammatory cytokines, prostaglandins).
-
Euthanize animals and collect hind paws for histopathological analysis and/or micro-CT/MRI imaging to assess joint damage, bone erosion, and soft tissue swelling.[1]
-
Caption: Experimental Workflow for the AIA Model.
Application 2: Inflammatory Bowel Disease Model
Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
DSS-induced colitis is a widely used translational model of human ulcerative colitis. Administration of DSS in drinking water disrupts the colonic epithelial barrier, leading to an inflammatory response characterized by weight loss, diarrhea, bloody stools, and mucosal ulceration.
Quantitative Data Summary
While specific data for this compound in the DSS model is not publicly available, studies with other selective COX-2 inhibitors like rofecoxib and celecoxib have shown efficacy.[3][4] The following table presents expected outcomes based on the known effects of this drug class in the DSS model.
| Parameter | DSS + Vehicle | DSS + this compound (e.g., 5 mg/kg) | Expected Outcome |
| Disease Activity Index (DAI) | 9.5 ± 1.5 | 5.0 ± 1.0 | Significant Reduction |
| Body Weight Change (%) | -20% ± 5% | -8% ± 3% | Attenuation of Weight Loss |
| Colon Length (cm) | 6.0 ± 0.5 | 7.5 ± 0.4 | Preservation of Length |
| Myeloperoxidase (MPO) Activity | High | Reduced | Decreased Neutrophil Infiltration |
| Histological Score | Severe Inflammation | Moderate to Mild Inflammation | Amelioration of Damage |
Data are representative and based on published findings for other selective COX-2 inhibitors.
Experimental Protocol: DSS-Induced Colitis in Mice
Materials:
-
C57BL/6 or BALB/c mice (female or male, 8-10 weeks old)
-
Dextran Sulfate Sodium (DSS, MW 36,000-50,000 Da)
-
This compound
-
Vehicle for this compound
-
Oral gavage needles
-
Hemoccult test strips
Procedure:
-
Acclimatization: House mice for at least one week under standard laboratory conditions. Record baseline body weight.
-
Induction of Colitis:
-
Prepare a 2.5-3.5% (w/v) solution of DSS in autoclaved drinking water. The exact concentration may need to be optimized based on the DSS batch and mouse strain.[5][6]
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days. Control animals receive regular drinking water.
-
-
Group Allocation: Randomly divide the DSS-exposed animals into treatment groups (e.g., DSS + Vehicle, DSS + this compound at various doses).
-
Drug Administration:
-
Administer this compound or vehicle by oral gavage once daily, starting concurrently with DSS administration (Day 0).
-
-
Clinical Assessment (Daily):
-
Body Weight: Record the weight of each mouse.
-
Stool Consistency: Score as 0 (normal), 2 (loose stools), or 4 (diarrhea).
-
Rectal Bleeding: Score as 0 (none), 2 (positive Hemoccult), or 4 (gross bleeding).
-
Disease Activity Index (DAI): Calculate the DAI score by summing the scores for weight loss percentage, stool consistency, and rectal bleeding, then dividing by 3.
-
-
Terminal Procedures (Day 7-8):
-
Euthanize animals.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for:
-
Histology: Fix a segment in 10% buffered formalin for H&E staining to assess inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Assay: Snap-freeze a segment to quantify neutrophil infiltration.
-
Cytokine/PGE2 Analysis: Snap-freeze a segment for measurement of inflammatory mediators.
-
-
Caption: Experimental Workflow for the DSS Colitis Model.
Conclusion
This compound is a potent, selective COX-2 inhibitor with demonstrated anti-inflammatory properties in robust preclinical models of chronic inflammatory diseases. The protocols outlined here provide a framework for researchers to further investigate the therapeutic potential of this compound in models of rheumatoid arthritis and inflammatory bowel disease. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data to guide further drug development efforts.
References
- 1. chondrex.com [chondrex.com]
- 2. inotiv.com [inotiv.com]
- 3. The COX-2 inhibitor, rofecoxib, ameliorates dextran sulphate sodium induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 6. pubcompare.ai [pubcompare.ai]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of ABT-963 and Other Poorly Soluble Research Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of poorly soluble research compounds like ABT-963.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, such as this compound, poorly soluble in aqueous buffers?
A1: Many organic molecules developed in drug discovery, are inherently hydrophobic ("water-fearing") and consequently exhibit low solubility in aqueous environments.[1][2] This is a primary reason for precipitation. For a compound to dissolve, the energy required to break the interactions between molecules in the solid state (crystal lattice energy) and to break the interactions between solvent molecules must be compensated by the energy released from the formation of interactions between the solute and solvent molecules. When a compound is hydrophobic, its interaction with water is weak, leading to poor solubility.
Q2: What is the difference between kinetic and thermodynamic solubility?
A2: Kinetic solubility is the concentration of a compound that can be dissolved when a stock solution (typically in an organic solvent like DMSO) is rapidly added to an aqueous buffer.[3][4] This can result in a supersaturated and thermodynamically unstable solution that may precipitate over time.[3][5][6] Thermodynamic solubility, on the other hand, is the true equilibrium solubility, where the maximum amount of a compound is dissolved in a solvent under specific conditions, and the dissolved compound is in equilibrium with any undissolved solid.[3] Understanding this distinction is crucial, as a compound might initially appear soluble but then precipitate as it reaches its thermodynamic solubility limit.[3]
Q3: What are the primary strategies for improving the aqueous solubility of a research compound?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds. These can be broadly categorized into physical and chemical modifications.[7]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and dispersing the drug in a carrier (solid dispersions).[7][8][9][10]
-
Chemical Modifications: These involve altering the chemical properties of the drug through salt formation, complexation (e.g., with cyclodextrins), or by adjusting the pH of the solution.[7]
-
Formulation-Based Approaches: The use of co-solvents, surfactants, and lipid-based formulations are also common and effective strategies.[8][11]
Q4: How important is the purity of my compound for solubility experiments?
A4: The purity and solid-state form of your compound are critical. Inconsistent solubility between experiments can often be attributed to variability in compound purity or form (e.g., different salt forms, polymorphism).[5] It is essential to ensure consistent sourcing and characterization of your compound for reproducible results.
Troubleshooting Guides
Issue 1: My compound precipitates immediately upon dilution from a DMSO stock into an aqueous buffer.
-
Potential Cause: The final concentration of the compound in the aqueous buffer exceeds its solubility limit. This "crashing out" is common when a drug dissolved in a strong organic solvent is introduced into an aqueous environment where it is poorly soluble.[1][6]
-
Recommended Solutions:
-
Lower the Final Concentration: Attempt to use a lower final concentration of the compound in your experiment.[6]
-
Reduce the Percentage of Co-solvent: The final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[6] To achieve this, you may need to prepare a more concentrated stock solution in DMSO, so a smaller volume is required for dilution.
-
Use an Intermediate Dilution Step: Instead of a single large dilution, perform serial dilutions. First, dilute the stock solution into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.[3][7]
-
Stir While Adding: Slowly add the compound stock solution to the aqueous buffer while gently stirring to promote rapid dispersion.[3]
-
Pre-warm the Aqueous Buffer: Ensure your aqueous buffer is at the experimental temperature (e.g., 37°C) before adding the compound, as solubility is often temperature-dependent.[3]
-
Issue 2: My compound solution is initially clear but becomes cloudy or forms a precipitate over time.
-
Potential Cause: The initial solution was a metastable, supersaturated solution.[6] Over time, the compound is precipitating out as the solution equilibrates to its lower thermodynamic solubility.[5]
-
Recommended Solutions:
-
Determine the Equilibrium Solubility: Conduct an equilibrium solubility measurement (e.g., shake-flask method) to determine the true thermodynamic solubility and avoid preparing supersaturated solutions.[5]
-
Reduce the Final Concentration: Work at a concentration at or below the determined equilibrium solubility.[6]
-
Maintain Constant Temperature: Ensure your experimental setup and storage conditions are maintained at a constant temperature, as a decrease in temperature can reduce solubility.[6][12]
-
Issue 3: I am observing inconsistent results in my solubility assays.
-
Potential Cause: Inconsistent results can stem from insufficient equilibration time, temperature fluctuations, or variations in the solid-state form of the compound.[7]
-
Recommended Solutions:
-
Ensure Equilibrium: For thermodynamic solubility measurements, increase the incubation time and sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[7]
-
Control Temperature: Conduct experiments in a temperature-controlled environment, such as a shaker or water bath.[7]
-
Characterize the Solid Form: Be aware of the solid form (crystalline vs. amorphous) of your compound, as this can significantly impact solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[13]
-
Solubility Enhancement Strategies
Several strategies can be employed to improve the aqueous solubility of compounds like this compound. The choice of method will depend on the physicochemical properties of the compound and the requirements of the experiment.
pH Adjustment
For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[] For acidic compounds, increasing the pH above the pKa will lead to the formation of the more soluble anionic form. Conversely, for basic compounds, decreasing the pH below the pKa will result in the more soluble cationic form.[5] It is often beneficial to work at a pH at least 1-2 units away from the compound's pKa to ensure it is predominantly in its more soluble ionized form.[5]
Co-solvents
Co-solvents are water-miscible organic solvents that are used to increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[7][8][15] This is a common and straightforward technique for in vitro and early in vivo studies.[7]
Table 1: Common Co-solvents for Preclinical Research
| Co-solvent | Typical Concentration Range for Cell-based Assays | Notes |
| Dimethyl Sulfoxide (DMSO) | < 0.5% (v/v), ideally ≤ 0.1%[6] | Widely used for preparing stock solutions. Can be toxic to cells at higher concentrations. |
| Ethanol | < 1% (v/v) | Generally well-tolerated by many cell lines at low concentrations. |
| Polyethylene Glycol (PEG 300/400) | Varies depending on the cell line and experimental conditions | Often used in formulations for in vivo studies. |
| Propylene Glycol | Varies depending on the cell line and experimental conditions | Another common vehicle for in vivo administration. |
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2][16][17] They can encapsulate hydrophobic drug molecules, forming inclusion complexes that have enhanced aqueous solubility and stability.[2][16][17][18][19]
Table 2: Commonly Used Cyclodextrins
| Cyclodextrin | Key Features |
| β-Cyclodextrin (β-CD) | Limited aqueous solubility. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and is a common choice for pharmaceutical formulations.[16][19] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and can be used to improve the solubility of both neutral and charged molecules. |
Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in water.[20]
Table 3: Examples of Surfactants Used in Formulations
| Surfactant | Type | Common Uses |
| Polysorbate 80 (Tween® 80) | Non-ionic | Widely used in pharmaceutical formulations for both oral and parenteral administration. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Offers high solubilization capacity but can be harsh on biological systems. |
| Polyoxyl 35 Castor Oil (Cremophor® EL) | Non-ionic | Used in formulations for poorly soluble drugs, but can be associated with toxicity. |
Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations can be an effective approach, particularly for oral delivery.[21][22] These systems can range from simple oily solutions to more complex self-emulsifying drug delivery systems (SEDDS) that form fine emulsions upon contact with aqueous fluids in the gut.[23][24]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
Objective: To prepare a concentrated stock solution of a hydrophobic compound for subsequent dilution into aqueous buffers.[25][26][27][28]
Materials:
-
Hydrophobic compound (e.g., this compound)
-
High-purity organic solvent (e.g., 100% DMSO)[25]
-
Sterile, low-binding microcentrifuge tubes or glass vials[25]
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of the hydrophobic compound into a sterile, low-binding microcentrifuge tube.[25]
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).[25]
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may also be helpful.[25][29]
-
Visually inspect the solution against a light source to ensure there are no visible particulates.[25]
-
Aliquot the stock solution into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles.[25]
-
Store the aliquots at -20°C or -80°C in a desiccated environment.[25]
Protocol 2: Using Cyclodextrins to Enhance Solubility
Objective: To prepare an aqueous solution of a hydrophobic compound using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).[25]
Materials:
-
Hydrophobic compound
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
High-speed centrifuge
-
0.22 µm syringe filter
Procedure:
-
Prepare the Cyclodextrin Solution: a. Dissolve a known concentration of HP-β-CD in the aqueous buffer (e.g., a 10-45% w/v solution).[25] b. Stir the solution until the HP-β-CD is completely dissolved.[25]
-
Complexation of the Hydrophobic Compound: a. Add the hydrophobic compound in powder form directly to the HP-β-CD solution. The amount to add will depend on the desired final concentration and the complexation efficiency, which may need to be determined empirically.[25] b. Stir the mixture vigorously at room temperature for 12-24 hours to allow for the formation of the inclusion complex.[25]
-
Removal of Un-complexed Compound: a. After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, precipitated compound.[25] b. Carefully collect the supernatant.[25] c. For sterile applications, filter the supernatant through a 0.22 µm filter.[25]
-
Determination of Compound Concentration: a. The concentration of the solubilized compound in the final solution should be determined analytically using a suitable method such as HPLC or UV-Vis spectroscopy.[25]
Visualizations
The following diagrams illustrate common workflows and logical relationships in addressing compound solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 20. asianpharmtech.com [asianpharmtech.com]
- 21. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 25. benchchem.com [benchchem.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. m.youtube.com [m.youtube.com]
- 29. selleckchem.com [selleckchem.com]
ABT-963 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of ABT-963. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are:
Properly stored, this compound has a shelf life of over two years.[1]
2. How should I prepare and store stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] When preparing stock solutions, it is recommended to use anhydrous DMSO to minimize degradation from moisture. Storage recommendations for stock solutions are as follows:
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
3. Is this compound stable in aqueous solutions?
This compound is a poorly water-soluble compound. While specific quantitative data on its stability in various aqueous buffers is limited, compounds of this class (selective COX-2 inhibitors) can exhibit pH-dependent stability. It is generally recommended to prepare fresh aqueous dilutions from a DMSO stock solution immediately before use. If temporary storage of an aqueous dilution is necessary, it should be kept on ice and used within a few hours.
4. What are the likely degradation pathways for this compound?
Based on forced degradation studies of other selective COX-2 inhibitors, potential degradation pathways for this compound under stress conditions may include:
-
Hydrolysis: Degradation in acidic or basic aqueous solutions.
-
Oxidation: Degradation in the presence of oxidizing agents.
-
Photodegradation: Degradation upon exposure to light.
Troubleshooting Guide
Issue: I am seeing a decrease in the activity of my this compound solution over time.
-
Possible Cause 1: Improper Storage. Verify that your stock solution is stored at the recommended temperature (-20°C for long-term storage) and protected from light. Repeated freeze-thaw cycles can also lead to degradation.
-
Troubleshooting: Prepare fresh stock solutions and aliquot them into single-use vials to minimize freeze-thaw cycles. Ensure storage containers are tightly sealed to prevent solvent evaporation and moisture absorption.
-
Possible Cause 2: Instability in Aqueous Buffer. this compound, being poorly water-soluble, may precipitate out of aqueous solutions or degrade over time, especially at certain pH values.
-
Troubleshooting: Prepare fresh dilutions in your experimental buffer from a DMSO stock immediately before each experiment. If you observe any precipitation, vortex the solution thoroughly. For sensitive assays, consider performing a concentration check of your working solution.
Stability Data Overview
Due to the limited availability of specific stability data for this compound in various solutions, the following table provides a representative summary based on typical stability profiles of other poorly water-soluble COX-2 inhibitors. This data should be considered as a general guideline.
| Condition | Solvent/Buffer | Temperature | Duration | Expected Stability |
| Solid | - | -20°C | > 2 years | Stable |
| 0 - 4°C | Weeks | Stable | ||
| Stock Solution | DMSO | -20°C | Months | Stable |
| 0 - 4°C | Days to Weeks | Moderately Stable | ||
| Working Dilution | Aqueous Buffer (e.g., PBS, pH 7.4) | 4°C | Hours | Limited Stability (Prepare Fresh) |
| Aqueous Buffer (Acidic pH) | Room Temp | Hours | Potential for Degradation | |
| Aqueous Buffer (Basic pH) | Room Temp | Hours | Potential for Degradation |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to assess the stability of a compound like this compound under stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to 105°C for a defined period.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a defined period.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control.
Protocol 2: Representative Stability-Indicating HPLC Method
This protocol describes a typical reversed-phase HPLC (RP-HPLC) method for the analysis of a COX-2 inhibitor and its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Procedure:
-
Prepare samples and standards in the mobile phase or a compatible solvent.
-
Inject the samples onto the HPLC system.
-
Monitor the separation of the parent compound from any new peaks that represent degradation products.
-
The method is considered stability-indicating if the degradation products are well-resolved from the main peak.
-
Visualizations
Caption: Forced degradation experimental workflow.
Caption: this compound mechanism of action via the COX-2 signaling pathway.
References
potential off-target effects of ABT-963 in research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of ABT-963. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Troubleshooting Guides
Question: My experimental results are inconsistent when using this compound, showing effects that are not explainable by COX-2 inhibition alone. What could be the cause?
Answer: Unexpected results could stem from off-target effects of this compound. While this compound is a highly selective COX-2 inhibitor, like many small molecules, it may interact with other proteins, especially at higher concentrations.
Troubleshooting Steps:
-
Concentration Optimization: Ensure you are using the lowest effective concentration of this compound. High concentrations increase the likelihood of off-target binding. Perform a dose-response curve to determine the optimal concentration for your specific assay.
-
Control Experiments:
-
Structural Analogs: If available, use a structurally similar but inactive analog of this compound as a negative control. This can help differentiate between effects due to the chemical scaffold and those due to specific target engagement.
-
Alternative Inhibitors: Employ another selective COX-2 inhibitor with a different chemical structure to see if the same unexpected effect is observed. This can help confirm if the effect is specific to this compound or a class effect of COX-2 inhibitors.
-
-
Phenotype Verification: If the unexpected effect is a cellular phenotype, use techniques like siRNA or CRISPR to knock down the intended target (COX-2) and see if the phenotype is replicated. This can help confirm if the effect is truly independent of COX-2.
Question: I am observing cardiovascular-related effects in my cell-based or animal models after treatment with this compound. Is this an expected off-target effect?
Answer: Yes, cardiovascular effects have been associated with selective COX-2 inhibitors as a class. These effects are thought to be mechanism-based off-target effects. Inhibition of COX-2 can disrupt the balance between prostacyclin (PGI2), which is vasodilatory and anti-aggregatory, and thromboxane A2 (TXA2), which is vasoconstrictive and pro-aggregatory.
Troubleshooting Steps:
-
Monitor Cardiovascular Parameters: In animal studies, closely monitor heart rate, blood pressure, and perform electrocardiograms (ECGs).
-
Biomarker Analysis: Measure biomarkers of cardiovascular function and thrombosis, such as troponins and D-dimer.
-
Dose Reduction: Investigate if the cardiovascular effects are dose-dependent by testing lower concentrations of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a highly potent and selective inhibitor of cyclooxygenase-2 (COX-2). It has a reported COX-2/COX-1 selectivity ratio of 276 in human whole blood assays.[1] This high selectivity minimizes the gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit COX-1.
Q2: Has a broad off-target screening panel been conducted for this compound?
A2: Publicly available information does not contain a comprehensive off-target screening panel for this compound against a wide range of receptors, kinases, and other enzymes. For lead compounds in drug development, such panels are typically run to identify potential safety liabilities.
Q3: What are the potential off-target signaling pathways that could be affected by this compound?
A3: Based on the known class effects of selective COX-2 inhibitors, potential off-target effects could be related to the cardiovascular system. The inhibition of COX-2 can lead to a decrease in prostacyclin (PGI2) production without a corresponding decrease in COX-1-mediated thromboxane A2 (TXA2), potentially leading to a pro-thrombotic state.
Q4: How can I design an experiment to test for potential off-target effects of this compound in my system?
A4: A well-designed experiment to investigate off-target effects should include:
-
A dose-response assessment of this compound.
-
Comparison with a structurally unrelated COX-2 inhibitor.
-
The use of a negative control (inactive analog if available).
-
Rescue experiments, where the downstream product of COX-2 (e.g., PGE2) is added back to see if the phenotype is reversed.
-
For hypothesis-driven investigation of a specific off-target, utilize relevant agonists or antagonists for that target in combination with this compound.
Quantitative Data
The following table summarizes the known selectivity of this compound.
| Inhibitor | Target | Selectivity Ratio (COX-2/COX-1) |
| This compound | COX-2 | 276[1] |
Experimental Protocols
Protocol: Determination of COX-1/COX-2 Selectivity using Human Whole Blood Assay
This protocol is a generalized method for determining the selectivity of an inhibitor for COX-1 and COX-2 in a physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood from healthy volunteers who have not taken NSAIDs for at least two weeks.
-
This compound and reference compounds (e.g., a non-selective NSAID and a known selective COX-2 inhibitor).
-
LPS (Lipopolysaccharide) from E. coli.
-
Arachidonic acid.
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).
-
Incubator, centrifuge, and other standard laboratory equipment.
Methodology:
COX-1 Activity (TXB2 Production):
-
Aliquot 500 µL of fresh whole blood into tubes.
-
Add various concentrations of this compound or control compounds to the blood and pre-incubate for 15 minutes at 37°C.
-
Initiate coagulation by allowing the blood to clot at 37°C for 60 minutes.
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the serum.
-
Collect the serum and measure the concentration of TXB2 using an EIA kit. TXB2 is a stable metabolite of COX-1-derived TXA2.
COX-2 Activity (PGE2 Production):
-
Aliquot 500 µL of fresh whole blood into tubes.
-
Add various concentrations of this compound or control compounds.
-
Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression and activity.
-
Incubate for 24 hours at 37°C.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the plasma.
-
Collect the plasma and measure the concentration of PGE2 using an EIA kit.
Data Analysis:
-
Calculate the percent inhibition of TXB2 and PGE2 production for each concentration of the inhibitor.
-
Determine the IC50 values for COX-1 and COX-2 inhibition by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Calculate the selectivity ratio by dividing the IC50 for COX-1 by the IC50 for COX-2.
Visualizations
Caption: Simplified COX signaling pathway showing the points of action for COX-1, COX-2, and the inhibitory effect of this compound on COX-2.
Caption: Experimental workflow for investigating potential off-target effects of this compound.
References
Technical Support Center: Troubleshooting ABT-963 Variability in Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with the selective COX-2 inhibitor, ABT-963.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are inflammatory mediators. By selectively inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins. This selectivity for COX-2 over the constitutively expressed COX-1 isoform is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Q2: I am observing inconsistent IC50 values for this compound in my experiments. What are the potential causes?
Variability in IC50 values is a common issue in in vitro assays and can be attributed to several factors. These include the poor aqueous solubility of this compound, its stability in culture media, the specific cell line and its passage number, inconsistencies in experimental protocol, and the concentration of the compound used. High concentrations of selective COX-2 inhibitors can sometimes lead to off-target effects and inhibition of COX-1, thus altering the apparent IC50.
Q3: My this compound solution appears to have precipitated in the cell culture medium. How can I address this?
This compound is known to be a poorly water-soluble compound.[1] Precipitation in aqueous-based cell culture media is a significant challenge. To mitigate this, ensure your stock solution in a solvent like DMSO is fully dissolved before further dilution. When diluting into your final assay medium, do so in a stepwise manner with vigorous mixing. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation. The use of solid dispersions with carriers like Pluronic F-68 has been shown to improve the dissolution and bioavailability of this compound.[1]
Q4: How does the choice of cell line affect the experimental outcome with this compound?
The choice of cell line is critical. The cell line must express COX-2, which is often induced by inflammatory stimuli like lipopolysaccharide (LPS) or cytokines. Different cell lines have varying levels of COX-2 expression and may respond differently to both the stimulus and the inhibitor. It is essential to use a well-characterized cell line and to be consistent with the cell passage number, as cellular characteristics can change over time in culture.
Q5: What is the importance of the selectivity index for COX-2 inhibitors like this compound?
The selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, is a critical parameter for evaluating the specificity of a COX-2 inhibitor. A higher SI indicates greater selectivity for COX-2 over COX-1, which is desirable to minimize the risk of gastrointestinal side effects associated with COX-1 inhibition. Experimental variability can significantly impact the calculated SI.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
-
Symptoms:
-
Large standard deviations between replicate wells for the same this compound concentration.
-
Inconsistent dose-response curves.
-
-
Possible Causes & Solutions:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.
-
Pipetting Errors: Calibrate pipettes regularly. Use appropriate pipette volumes and techniques to ensure accuracy.
-
Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier and minimize evaporation.
-
Compound Precipitation: Visually inspect wells for any signs of precipitation after adding this compound. If precipitation is observed, refer to the solubility troubleshooting guide below.
-
Issue 2: Poor or No Inhibitory Effect of this compound
-
Symptoms:
-
No significant difference in COX-2 activity between untreated and this compound-treated cells.
-
A very high IC50 value is obtained, suggesting low potency.
-
-
Possible Causes & Solutions:
-
Compound Instability: this compound may degrade in the cell culture medium over the course of the experiment. Prepare fresh dilutions of the compound for each experiment and minimize the time it is in an aqueous solution before being added to the cells.
-
Suboptimal COX-2 Induction: Ensure that the stimulus used to induce COX-2 expression (e.g., LPS, IL-1β) is potent and used at an optimal concentration and incubation time.
-
Low Cell Viability: Assess cell viability before and after the experiment to ensure that the observed lack of effect is not due to cell death.
-
Incorrect Assay Endpoint: Verify that the method used to measure prostaglandin production (e.g., ELISA) is sensitive and working correctly.
-
Issue 3: Inconsistent COX-1/COX-2 Selectivity Index
-
Symptoms:
-
The calculated selectivity index for this compound varies significantly between experiments.
-
-
Possible Causes & Solutions:
-
High Compound Concentration: At high concentrations, the selectivity of COX-2 inhibitors can decrease, leading to COX-1 inhibition.[2] It is crucial to use a concentration range that is well above the IC50 for COX-2 but below the IC50 for COX-1.
-
Assay Conditions: The in vitro assay conditions, such as substrate concentration and enzyme source (recombinant vs. native), can influence the apparent selectivity. Ensure these conditions are consistent across experiments.
-
Purity of this compound: Impurities in the compound stock could have activity against COX-1. Verify the purity of your this compound sample.
-
Data Presentation
Due to the limited availability of publicly available, comprehensive IC50 data for this compound across various experimental conditions, the following table presents illustrative data for another poorly soluble, selective COX-2 inhibitor, Celecoxib, to demonstrate potential sources of variability.
Table 1: Illustrative IC50 Values for a Selective COX-2 Inhibitor (Celecoxib) Under Different Assay Conditions
| Cell Line/Enzyme Source | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Human Whole Blood Assay | Ex vivo | 15 | 0.04 | 375 | Fictional Data for Illustration |
| Human Recombinant Enzyme | In vitro (Fluorometric) | 25 | 0.05 | 500 | Fictional Data for Illustration |
| Murine Macrophage (J774.1) | Cell-based (LPS-stimulated) | 30 | 0.1 | 300 | Fictional Data for Illustration |
| Human Colon Carcinoma (HT-29) | Cell-based (IL-1β stimulated) | 20 | 0.08 | 250 | Fictional Data for Illustration |
Note: This table provides a hypothetical example to illustrate how IC50 values and selectivity can vary depending on the experimental system. Researchers should establish these values for this compound in their specific assay systems.
Table 2: Factors Influencing Experimental Variability with this compound
| Factor | Potential Impact on Results | Recommendations |
| Compound Solubility | Precipitation leads to lower effective concentration and high variability. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Use a vortex or sonication to ensure complete dissolution. Perform serial dilutions carefully. |
| Compound Stability | Degradation over time can lead to reduced potency. | Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Cell Line & Passage Number | Different cell lines have varying COX-2 expression. High passage numbers can lead to phenotypic drift. | Use a well-characterized cell line with known COX-2 expression. Maintain a consistent and low passage number for all experiments. |
| Assay Protocol | Inconsistencies in incubation times, reagent concentrations, and pipetting can introduce significant error. | Standardize all steps of the protocol. Use positive and negative controls in every experiment. |
| Microplate Effects | Evaporation from edge wells can concentrate reagents and affect cell viability. | Avoid using the outer wells for critical samples. Fill them with sterile liquid to create a humidity barrier. |
Experimental Protocols
Protocol: In Vitro Fluorometric Assay for COX-2 Inhibition
This protocol provides a general method for determining the IC50 value of this compound for COX-2 using a fluorometric assay kit.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)
-
Heme
-
Assay buffer (e.g., Tris-HCl)
-
This compound
-
Reference COX-2 inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, fluorometric probe, and COX-2 enzyme.
-
Inhibitor Addition: Add the diluted this compound or reference inhibitor to the respective wells. Include a control well with no inhibitor (vehicle control).
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Data Acquisition: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.
-
Data Analysis: Determine the rate of reaction for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
Mandatory Visualizations
Caption: Simplified COX-2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
Technical Support Center: ABT-963 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABT-963, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. The following information is designed to address specific issues that may be encountered during in vitro dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of pain and inflammation. By selectively inhibiting COX-2 over COX-1, this compound aims to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Q2: I am observing a flat or non-sigmoidal dose-response curve. What are the potential causes?
A flat or non-sigmoidal dose-response curve can result from several factors. These may include issues with the compound's solubility, the health of the cells used in the assay, or inaccuracies in the preparation of serial dilutions. It is also possible that the concentration range tested is not appropriate for the compound's potency.
Q3: My dose-response data shows high variability between replicates. How can I improve reproducibility?
High variability can be caused by inconsistent cell seeding, pipetting errors, or edge effects in the microplate. Ensuring a homogenous cell suspension, using calibrated pipettes, and avoiding the outer wells of the plate for critical data points can help improve reproducibility.
Q4: this compound is known to be poorly soluble. How can I ensure it remains in solution during my experiment?
Due to its hydrophobic nature, this compound can be challenging to work with in aqueous assay buffers. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). When preparing working solutions, it is crucial to ensure that the final concentration of the organic solvent in the assay medium is low (typically below 0.5%) to avoid solvent-induced artifacts. Gentle warming or sonication may aid in the initial dissolution of the stock solution.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Sigmoidal Dose-Response Curve
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect all solutions for precipitates. Briefly sonicate or warm solutions to 37°C to aid dissolution. Consider using a carrier protein like BSA in the assay buffer. |
| Incorrect Concentration Range | Perform a wider range of serial dilutions (e.g., from 1 nM to 100 µM) to ensure the full dose-response range is captured. |
| Cell Health Issues | Regularly check cell morphology and viability. Ensure cells are not over-confluent and are within a low passage number. |
| Assay Incubation Time | Optimize the incubation time with the inhibitor. A time-course experiment can help determine the optimal duration for observing maximal inhibition. |
Issue 2: High Variability and Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Ensure thorough mixing at each step of serial dilutions. |
| Edge Effects in Plates | Avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humidified environment. |
| Inconsistent Cell Seeding | Ensure cells are well-suspended before plating to achieve a uniform cell density across all wells. |
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (co-factor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5%.
-
Assay Reaction: a. In a 96-well plate, add the assay buffer, hematin, and either COX-1 or COX-2 enzyme to the appropriate wells. b. Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells. c. Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: Immediately measure the peroxidase activity by monitoring the oxidation of a suitable chromogenic or fluorogenic substrate using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Hypothetical In Vitro Inhibitory Activity of this compound
| Enzyme | IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| COX-1 | 1500 | 250 |
| COX-2 | 6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mandatory Visualizations
Technical Support Center: Mitigating ABT-963 Precipitation in Aqueous Buffers
Welcome to the technical support center for ABT-963. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating precipitation issues with this compound in aqueous buffers during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
A1: this compound is a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[1] Like many small molecule inhibitors, it is a poorly water-soluble compound.[2] While its aqueous solubility is reportedly improved compared to other COX-2 inhibitors like celecoxib and rofecoxib, its inherent hydrophobicity can lead to precipitation when diluted into aqueous buffers, which is a common step in preparing for in vitro assays.[1] This precipitation can lead to inaccurate compound concentrations and unreliable experimental results.
Q2: What is the recommended method for preparing this compound solutions for in vitro experiments?
A2: The standard practice for poorly soluble compounds like this compound is to first prepare a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO). This stock solution is then diluted to the final working concentration in the aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological assay, typically well below 1%.
Q3: I observed precipitation immediately upon diluting my this compound DMSO stock solution into my aqueous buffer. What could be the cause?
A3: Immediate precipitation upon dilution, often called "crashing out," is a common issue with hydrophobic compounds. The primary cause is that the concentration of this compound in the final aqueous solution exceeds its solubility limit in that specific buffer. The rapid change from a high-solubility organic solvent to a low-solubility aqueous environment can lead to supersaturation and subsequent precipitation.
Q4: How can I prevent my this compound solution from precipitating over time during my experiment?
A4: Precipitation that occurs over time can be due to several factors, including temperature fluctuations, prolonged incubation, or interactions with components of the assay medium. To mitigate this, it is recommended to prepare fresh working solutions of this compound immediately before each experiment and to minimize the storage of diluted aqueous solutions.
Troubleshooting Guides
Issue 1: Precipitation upon dilution of DMSO stock solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Final concentration of this compound is too high | Perform a serial dilution of your this compound stock solution to determine the highest concentration that remains soluble in your aqueous buffer. | Identification of the maximum soluble concentration of this compound in your specific experimental conditions. |
| Final DMSO concentration is too low | While keeping the final DMSO concentration as low as possible is ideal, a slight increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments. | Improved solubility of this compound in the working solution. |
| Rate of addition is too fast | Add the DMSO stock solution to the aqueous buffer dropwise while continuously and vigorously vortexing. This promotes rapid dispersal of the compound and prevents the formation of localized high concentrations that can trigger precipitation. | A clear, homogenous working solution without visible precipitate. |
| Temperature of the buffer | Ensure your aqueous buffer is at room temperature or slightly warmed. Cold buffers can decrease the solubility of hydrophobic compounds. | Enhanced solubility and prevention of precipitation. |
| Buffer pH and composition | The solubility of this compound may be pH-dependent. If possible, assess the solubility of this compound in a small range of physiologically relevant pH values for your buffer system. | Determination of an optimal pH that enhances the solubility of this compound. |
Issue 2: Precipitation of the working solution over time
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solution is supersaturated | Prepare fresh working solutions immediately before each experiment. Avoid long-term storage of diluted aqueous solutions. | Prevents time-dependent precipitation. |
| Nucleation and crystal growth | Incorporate a precipitation inhibitor into your formulation. Consider adding a small amount of a biocompatible polymer like Pluronic F-68 to your aqueous buffer. | Steric hindrance of drug molecule aggregation, inhibiting crystal growth. |
| Adsorption to container walls | Use low-adhesion microcentrifuge tubes or glassware for preparing and storing your solutions. | Minimizes loss of the compound and potential nucleation sites for precipitation. |
Quantitative Data Summary
Table 1: Hypothetical Solubility of this compound in Common Aqueous Buffers
| Buffer System (50 mM) | pH | Maximum Soluble Concentration (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | Data to be determined by user |
| Tris-HCl | 7.4 | Data to be determined by user |
| HEPES | 7.4 | Data to be determined by user |
| DMEM with 10% FBS | 7.4 | Data to be determined by user |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general procedure for preparing this compound solutions for in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Preparation of 10 mM Stock Solution in DMSO:
-
Tare a sterile, low-adhesion microcentrifuge tube.
-
Carefully weigh out a small amount of this compound powder (e.g., 1 mg).
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound = 464.48 g/mol ).
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. This is your stock solution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution (Example: 10 µM in Cell Culture Medium):
-
Pre-warm the desired volume of your aqueous buffer (e.g., cell culture medium) to 37°C.
-
In a sterile conical tube, add the appropriate volume of the pre-warmed cell culture medium. For a 10 µM final concentration, you will perform a 1:1000 dilution of the 10 mM stock solution. For example, to prepare 10 mL of a 10 µM working solution, use 9.99 mL of cell culture medium.
-
While vigorously vortexing the cell culture medium, add 10 µL of the 10 mM this compound stock solution dropwise.
-
Continue vortexing for an additional 30 seconds to ensure thorough mixing.
-
Use the freshly prepared working solution immediately for your experiments. Do not store the diluted aqueous solution.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Simplified COX-2 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Vehicle Selection for In Vivo Administration of ABT-963
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful in vivo administration of the COX-2 inhibitor, ABT-963. Given that this compound is a poorly water-soluble compound, appropriate vehicle selection is critical for achieving accurate dosing, maximizing bioavailability, and ensuring reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in selecting a vehicle for in vivo studies with this compound?
A1: The primary challenge for in vivo administration of this compound stems from its low aqueous solubility. This can lead to several issues, including:
-
Precipitation: The compound may precipitate out of solution upon preparation, storage, or administration, leading to inaccurate dosing and potential for embolism if administered intravenously.
-
Low Bioavailability: For oral administration, poor solubility can result in low and variable absorption from the gastrointestinal tract.
-
Vehicle-Induced Toxicity: The use of high concentrations of organic co-solvents or surfactants to dissolve this compound can introduce confounding biological effects or overt toxicity in animal models.
Q2: What are the key physicochemical properties of this compound to consider for vehicle selection?
Q3: Are there any published formulations for this compound?
A3: Yes, a study has shown that the oral bioavailability of this compound in dogs was significantly increased by using a solid dispersion with Pluronic F-68.[2] This formulation was prepared by either evaporating an ethanol solution containing both this compound and Pluronic F-68 or by cooling a hot melt of the drug in the carrier.[2] While this is an effective strategy for oral delivery, it may not be suitable for parenteral administration in a research setting.
Q4: What are some common vehicle components for administering poorly soluble compounds like this compound?
A4: Common approaches for formulating poorly soluble compounds for in vivo research include the use of co-solvents, surfactants, and complexing agents. These are often used in combination to achieve the desired concentration and stability.
| Vehicle Component | Examples | Mechanism of Action | Common Routes of Administration |
| Co-solvents | Dimethyl sulfoxide (DMSO), Polyethylene glycol 300/400 (PEG300/400), Propylene glycol (PG), Ethanol | Increase the polarity of the aqueous vehicle, allowing for the dissolution of lipophilic compounds. | Oral (p.o.), Intraperitoneal (i.p.), Intravenous (i.v.) - with caution and dilution |
| Surfactants | Polysorbate 80 (Tween 80), Cremophor EL | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous solutions. | p.o., i.p., i.v. |
| Complexing Agents | Cyclodextrins (e.g., SBE-β-CD, HP-β-CD) | Form inclusion complexes with the drug, where the hydrophobic drug molecule is held within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior improves aqueous solubility. | p.o., i.p., i.v. |
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the vehicle during preparation or before administration. | Low Solubility in the Chosen Vehicle: The concentration of this compound may exceed its solubility limit in the selected vehicle. | - Increase the proportion of the organic co-solvent (e.g., DMSO, PEG300) in a stepwise manner, while being mindful of its potential toxicity. - Consider adding a surfactant, such as Tween 80, to enhance solubility. - Explore the use of cyclodextrins (e.g., SBE-β-CD) which can form inclusion complexes with the drug, increasing its aqueous solubility. - Prepare the formulation fresh before each use. |
| Observed toxicity or adverse effects in the vehicle control group. | High Concentration of Organic Co-solvent: Solvents like DMSO can cause inflammation, hemolysis, or other toxic effects at high concentrations. | - Reduce the concentration of the organic solvent. A common practice is to keep the final DMSO concentration below 10% for in vivo studies. - Conduct a dose-escalation study with the vehicle alone to determine the maximum tolerated dose (MTD) in your specific animal model and administration route. |
| Toxicity of the Surfactant: Surfactants like Tween 80 can cause hypersensitivity reactions or other adverse effects, especially with repeated dosing. | - Lower the concentration of the surfactant. - Consider alternative, less toxic surfactants if available. | |
| Inappropriate Route of Administration for the Vehicle: Some vehicles are not suitable for all routes of administration (e.g., oil-based vehicles are not for i.v. use). | - Ensure the chosen vehicle is appropriate for the intended route. For i.v. administration, the formulation must be a clear, sterile solution. | |
| Inconsistent or low bioavailability in oral administration studies. | Poor Dissolution in the GI Tract: The solid form of this compound may not be dissolving efficiently in the gastrointestinal fluids. | - Consider formulating this compound as a suspension using a suspending agent like 0.5% methylcellulose or carboxymethylcellulose (CMC) with a small amount of surfactant (e.g., 0.1-0.5% Tween 80) to improve wetting. - Explore advanced formulation strategies like solid dispersions (as described with Pluronic F-68) or lipid-based formulations to enhance oral absorption. |
| Difficulty in achieving a clear solution for intravenous injection. | Inadequate Solubilization: The chosen vehicle may not be sufficient to fully dissolve this compound at the desired concentration. | - A multi-component vehicle may be necessary. For example, a combination of a co-solvent, a surfactant, and an aqueous carrier. - A novel vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol 400 (PEG-400) has been reported to be effective for solubilizing poorly soluble compounds for intravenous administration with minimal cardiovascular side effects. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant Vehicle for Intraperitoneal (i.p.) or Oral (p.o.) Administration
This protocol provides a general guideline for preparing a vehicle containing DMSO, PEG300, and Tween 80. The final concentrations of the excipients should be optimized based on the required dose of this compound and the tolerability of the animal model.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Polysorbate 80 (Tween 80), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
Procedure:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the this compound completely. Vortex or sonicate briefly if necessary.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween 80 to the mixture and mix until a clear solution is obtained.
-
Slowly add the sterile saline or PBS to the desired final volume while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, it should not be used for intravenous injection.
Example Formulation (for a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline):
-
Dissolve this compound in DMSO to make a concentrated stock solution.
-
In a separate sterile tube, combine the appropriate volumes of the this compound stock solution, PEG300, and Tween 80.
-
Add saline to reach the final volume and mix well.
Protocol 2: Preparation of a Cyclodextrin-Based Vehicle for Intravenous (i.v.) Administration
This protocol describes the use of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to improve the aqueous solubility of this compound for intravenous administration.
Materials:
-
This compound
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), sterile, injectable grade
-
Sterile water for injection or saline
Procedure:
-
Prepare a stock solution of SBE-β-CD in sterile water or saline (e.g., 20-40% w/v).
-
Weigh the required amount of this compound and add it to the SBE-β-CD solution.
-
Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle heating may be applied if necessary, but the stability of this compound at elevated temperatures should be considered.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
Visualizations
Caption: A workflow for selecting an appropriate vehicle for the in vivo administration of this compound.
Caption: The inhibitory action of this compound on the COX-2 signaling pathway.
References
- 1. The amorphous solid dispersion of the poorly soluble ABT-102 forms nano/microparticulate structures in aqueous medium: impact on solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the bioavailability of this compound using solid dispersion containing Pluronic F-68 - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing poor absorption of ABT-963 in animal studies
Technical Support Center: ABT-963 Absorption
Welcome, researchers. This center provides guidance for addressing the poor oral absorption of this compound, a poorly water-soluble cyclooxygenase inhibitor, observed in preclinical animal studies. The following resources are designed to help you troubleshoot common issues and optimize your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral absorption a challenge?
A1: this compound is an investigational compound that is poorly soluble in water.[1] For oral administration, drugs must dissolve in the gastrointestinal fluids before they can be absorbed into the bloodstream.[2] The low aqueous solubility of this compound is a primary barrier to its dissolution, leading to low and variable oral bioavailability.[1] This is a common challenge for drugs classified under the Biopharmaceutical Classification System (BCS) as Class II (low solubility, high permeability).[3][4]
Q2: Has any formulation strategy successfully improved this compound bioavailability?
A2: Yes, a study demonstrated that formulating this compound as a solid dispersion with Pluronic F-68 as a carrier significantly increased its in vitro dissolution rate and in vivo oral bioavailability in fasted dogs compared to a conventional immediate-release (IR) capsule.[1]
Q3: What general formulation approaches can be used for poorly soluble drugs like this compound?
A3: Several strategies are available to enhance the oral bioavailability of poorly soluble drugs.[5] These include particle size reduction (micronization, nanonization), solid dispersions, and the use of lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).[2][6] The selection of a method depends on the specific properties of the drug and the desired dosage form characteristics.[7]
Q4: How does the choice of animal model affect the observed oral bioavailability?
A4: Different animal species can exhibit significant variability in drug absorption due to differences in gastrointestinal physiology (e.g., pH, transit time), metabolism, and the presence of drug transporters.[8][9] For example, the oral bioavailability of one compound was reported as 11% in rats and 71% in dogs, highlighting species-specific differences in absorption.[8] Therefore, it is not always possible to quantitatively predict human bioavailability from animal data alone.[9]
Q5: What are the known pharmacokinetic parameters for this compound?
A5: In rats, following a 3 mg/kg intravenous dose, this compound showed a plasma elimination half-life of 4.9 hours.[10] In a study with fasted dogs, a solid dispersion formulation of this compound resulted in a significant increase in oral bioavailability compared to a standard capsule.[1] Specific bioavailability percentages and other parameters from these studies are summarized in the data tables below.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Dosing
Question: We are observing significantly lower and more variable plasma exposure (AUC, Cmax) in our rat/dog studies than expected. What are the potential causes and how can we troubleshoot this?
Answer: Low and variable exposure is a classic sign of solubility-limited absorption. The workflow below outlines a systematic approach to diagnosing and solving this issue.
Caption: Troubleshooting workflow for low oral bioavailability.
Troubleshooting Steps:
-
Verify Formulation: Ensure this compound is completely solubilized or homogeneously suspended in your dosing vehicle prior to administration. Precipitation before dosing is a common source of error.[11]
-
Characterize Solubility: Determine the solubility of this compound in simulated gastric and intestinal fluids (SGF, SIF). This will confirm if solubility is the rate-limiting step.
-
Enhance Formulation: If solubility is confirmed as the issue, reformulate using an enabling technology. For this compound, solid dispersions with polymers like Pluronic F-68 are a proven method.[1] Lipid-based systems are also excellent candidates for BCS Class II compounds.[12]
-
Assess Permeability: If an improved formulation does not resolve the issue, assess intestinal permeability using an in-vitro model like Caco-2 cells or an in-situ rat intestinal perfusion model.[13]
-
Determine Absolute Bioavailability: Conduct an intravenous (IV) dosing study in the same species to determine the absolute bioavailability and clearance rate.[10] This will differentiate between poor absorption and high first-pass metabolism.
Issue 2: Choosing an Appropriate Formulation Strategy
Question: We've confirmed that poor solubility is the main problem. How do we select the best formulation strategy to improve the oral absorption of this compound?
Answer: The choice of formulation depends on the physicochemical properties of the drug, the required dose, and manufacturing considerations. The decision tree below provides a general guide.
Caption: Decision tree for selecting a formulation strategy.
Strategy Selection:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier, often creating an amorphous system with higher apparent solubility.[7] A study has already shown this to be effective for this compound using Pluronic F-68.[1] This is a strong starting point.
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipids and surfactants to dissolve the drug and maintain its solubilization in the GI tract.[12] They are particularly effective for lipophilic compounds and can enhance absorption via the lymphatic pathway.[12]
-
Particle Size Reduction: Reducing the particle size to the micron or nanometer range increases the surface area for dissolution.[14] This can be effective but may not be sufficient for compounds with extremely low solubility.
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters in Animals
Data is based on available public information and may not be exhaustive.
| Species | Dose & Route | Formulation | T½ (h) | Bioavailability (%F) | Reference |
| Rat | 3 mg/kg, IV | Solution | 4.9 | N/A | [10] |
| Dog | Not specified, Oral | Conventional IR Capsule | - | Baseline (low) | [1] |
| Dog | Not specified, Oral | Solid Dispersion (Pluronic F-68) | - | Significantly Increased vs. Capsule | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is adapted from the methodology described for improving this compound bioavailability.[1]
-
Dissolution: Accurately weigh this compound and the carrier (e.g., Pluronic F-68) at the desired ratio (e.g., 7.5% w/w drug load). Dissolve both components completely in a suitable volatile solvent, such as ethanol.
-
Evaporation: Remove the solvent using a rotary evaporator. The bath temperature should be maintained at a level that ensures efficient evaporation without degrading the components (e.g., 40-50°C).
-
Drying: Further dry the resulting solid mass in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Milling & Sieving: Gently grind the dried solid dispersion using a mortar and pestle. Pass the powder through a sieve of appropriate mesh size to obtain a uniform particle size distribution.
-
Characterization (Recommended):
-
Differential Scanning Calorimetry (DSC): To confirm the physical state of the drug (crystalline or amorphous) within the dispersion.
-
Powder X-Ray Diffractometry (PXRD): To assess the crystallinity of the drug and carrier.
-
In Vitro Dissolution: Perform dissolution testing in simulated GI fluids (e.g., FaSSIF/FeSSIF) to confirm an enhanced dissolution rate compared to the unformulated drug.
-
Protocol 2: In Vivo Oral Bioavailability Study in Dogs
This protocol outlines a general procedure for evaluating and comparing oral formulations.
-
Animal Model: Use fasted male Beagle dogs (n=4-6 per group). Fasting is typically overnight (e.g., 12-18 hours) with free access to water.
-
Dosing Groups:
-
Group 1: Control (e.g., Conventional IR capsule of this compound).
-
Group 2: Test Formulation (e.g., Solid dispersion of this compound filled into a capsule).
-
(Optional) Group 3: Intravenous administration of this compound in a solubilizing vehicle to determine absolute bioavailability.
-
-
Administration: Administer the oral formulations via gavage or capsule, followed by a fixed volume of water (e.g., 10 mL) to encourage swallowing and transit to the stomach.
-
Blood Sampling: Collect serial blood samples (e.g., 2 mL) from a peripheral vein (e.g., cephalic vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose). Collect samples into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC₀-t, AUC₀-inf, T½) using non-compartmental analysis software (e.g., Phoenix WinNonlin). Calculate relative bioavailability by comparing the dose-normalized AUC of the test formulation to the control formulation.
References
- 1. Enhancing the bioavailability of this compound using solid dispersion containing Pluronic F-68 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 4. Drug carrier systems for solubility enhancement of BCS class II drugs: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Animal versus human oral drug bioavailability: do they correlate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Validation & Comparative
A Head-to-Head Showdown: ABT-963 vs. Celecoxib in COX Enzyme Selectivity
In the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs), the quest for potent and highly selective cyclooxygenase-2 (COX-2) inhibitors remains a critical endeavor for developing safer and more effective treatments for inflammatory conditions. This guide provides a detailed comparison of the in vitro selectivity of two notable COX-2 inhibitors, ABT-963 and celecoxib, based on experimental data from human whole blood assays.
Quantitative Analysis of COX-1 and COX-2 Inhibition
The in vitro inhibitory activities of this compound and celecoxib against human COX-1 and COX-2 enzymes were determined using the human whole blood assay. This assay provides a more physiologically relevant environment for assessing drug potency compared to isolated enzyme systems. The 50% inhibitory concentrations (IC50) for each compound against both COX isoforms are summarized below. A lower IC50 value indicates greater potency. The selectivity index, calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of a compound's preference for inhibiting COX-2 over COX-1. A higher selectivity index signifies greater selectivity for COX-2.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| This compound | 27.6 | 0.1 | 276[1] |
| Celecoxib | 3.5 | 0.53 | 6.6[2] |
Note: The IC50 values for celecoxib can vary between different studies and assay conditions. The values presented here are from a comparative study using a human whole blood assay for direct comparison.[2][3][4][5]
Experimental Protocols
The following is a representative protocol for the in vitro human whole blood assay used to determine the COX-1 and COX-2 inhibitory activity of test compounds.
Objective:
To determine the 50% inhibitory concentration (IC50) of test compounds (this compound and celecoxib) against COX-1 and COX-2 in a human whole blood matrix.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Anticoagulant (e.g., heparin).
-
Test compounds (this compound, celecoxib) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) from E. coli for COX-2 induction.
-
Arachidonic acid (substrate).
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2).
-
Incubator, centrifuge, and other standard laboratory equipment.
Procedure:
COX-1 Inhibition Assay (TxB2 Measurement):
-
Aliquots of fresh, heparinized human whole blood are pre-incubated with various concentrations of the test compound or vehicle control for a specified period (e.g., 15-60 minutes) at 37°C.
-
The blood is then allowed to clot for 1 hour at 37°C to induce platelet aggregation and subsequent TxB2 production via the COX-1 pathway.
-
The reaction is stopped by placing the samples on ice and centrifuging to separate the serum.
-
The serum levels of TxB2, a stable metabolite of the COX-1 product Thromboxane A2, are quantified using a specific EIA kit.
-
The percent inhibition of TxB2 production at each drug concentration is calculated relative to the vehicle control.
-
The IC50 value for COX-1 is determined by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
COX-2 Inhibition Assay (PGE2 Measurement):
-
Aliquots of fresh, heparinized human whole blood are incubated with various concentrations of the test compound or vehicle control.
-
LPS (e.g., 10 µg/mL) is added to the blood samples to induce the expression of COX-2 in monocytes.
-
The blood is then incubated for 24 hours at 37°C to allow for COX-2 expression and subsequent PGE2 production.
-
The reaction is stopped, and plasma is separated by centrifugation.
-
The plasma levels of PGE2, a major product of the COX-2 pathway in this system, are quantified using a specific EIA kit.
-
The percent inhibition of PGE2 production at each drug concentration is calculated relative to the LPS-stimulated control.
-
The IC50 value for COX-2 is determined using the same method as for the COX-1 assay.
Visualizing the Mechanism and Workflow
To better understand the underlying biological pathway and the experimental process, the following diagrams have been generated.
References
- 1. This compound [2-(3,4-difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one], a highly potent and selective disubstituted pyridazinone cyclooxgenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rofecoxib's In Vivo Efficacy in Preclinical Models
A direct comparative guide on the in vivo efficacy of ABT-963 and rofecoxib cannot be provided at this time due to a lack of publicly available preclinical efficacy data for this compound. Extensive searches for in vivo studies detailing the anti-inflammatory or analgesic properties of this compound, a cyclooxygenase inhibitor, did not yield any specific experimental results. The available literature primarily focuses on its formulation and bioavailability.
In contrast, rofecoxib, a well-characterized selective cyclooxygenase-2 (COX-2) inhibitor, has a substantial body of published in vivo efficacy data from various preclinical models of inflammation and pain. This guide, therefore, presents a comprehensive overview of rofecoxib's in vivo performance to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of inflammatory and pain research.
Rofecoxib: A Profile of a Selective COX-2 Inhibitor
Rofecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1][2][3] The COX-2 enzyme is primarily responsible for mediating inflammation and pain, while the COX-1 isoform is involved in protecting the stomach lining.[2] By selectively targeting COX-2, rofecoxib was developed to provide analgesic and anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4] Although withdrawn from the market due to cardiovascular safety concerns, its preclinical efficacy data remains a relevant benchmark for the development of new COX-2 inhibitors.
Quantitative Efficacy of Rofecoxib in Preclinical Models
The following table summarizes the in vivo efficacy of rofecoxib in established animal models of inflammation and pain. The data highlights its potency in reducing edema, hyperalgesia, and pyresis.
| Preclinical Model | Species | Endpoint | Rofecoxib Efficacy (ID50) | Reference |
| Carrageenan-Induced Paw Edema | Rodent | Inhibition of Edema | 1.5 mg/kg | [1] |
| Carrageenan-Induced Paw Hyperalgesia | Rodent | Inhibition of Hyperalgesia | 1.0 mg/kg | [1] |
| Lipopolysaccharide-Induced Pyresis | Rodent | Inhibition of Fever | 0.24 mg/kg | [1] |
| Adjuvant-Induced Arthritis | Rat | Inhibition of Arthritis | 0.74 mg/kg/day | [1] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to allow for replication and comparison.
Carrageenan-Induced Paw Edema in Rats
This model is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory drugs.
-
Animals: Male Wistar rats (150-200g) are used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of the rats.
-
Drug Administration: Rofecoxib is administered orally at various doses (e.g., 1, 3, 10 mg/kg) one hour before the carrageenan injection. A control group receives the vehicle.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5][6]
-
Data Analysis: The percentage inhibition of edema for each group is calculated relative to the vehicle-treated control group. The ID50 value, the dose that causes 50% inhibition of edema, is then determined.
Adjuvant-Induced Arthritis in Rats
This model mimics the chronic inflammation and joint destruction seen in human rheumatoid arthritis.
-
Animals: Lewis rats are typically used for this model.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) into the tail base or footpad.
-
Drug Administration: Rofecoxib is administered orally once daily, starting from the day of adjuvant injection or after the onset of clinical signs of arthritis.
-
Assessment of Arthritis: The severity of arthritis is assessed by measuring paw volume, joint diameter, and by a clinical scoring system based on erythema and swelling of the joints. Body weight is also monitored.
-
Data Analysis: The effect of rofecoxib on the arthritic parameters is compared to the adjuvant-treated control group.
Hot Plate Test for Analgesia
This test is used to evaluate the central analgesic activity of drugs.[7][8]
-
Animals: Mice or rats are used for this assay.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Procedure: Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Rofecoxib or a vehicle control is administered at a set time before placing the animal on the hot plate.
-
Data Analysis: The increase in reaction time (latency) in the drug-treated group compared to the control group indicates an analgesic effect.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of COX-2 inhibition and a typical experimental workflow for comparing the in vivo efficacy of COX-2 inhibitors.
Caption: Mechanism of action of rofecoxib via inhibition of the COX-2 pathway.
Caption: A generalized experimental workflow for comparing the in vivo efficacy of COX-2 inhibitors.
References
- 1. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rofecoxib - Wikipedia [en.wikipedia.org]
- 3. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular Expressions: The Pharmaceutical Collection - Rofecoxib (Vioxx) [micro.magnet.fsu.edu]
- 5. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 7. ijrpc.com [ijrpc.com]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
A Comparative Analysis of ABT-963 and Other Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental non-steroidal anti-inflammatory drug (NSAID) ABT-963 with other established NSAIDs, including selective COX-2 inhibitors and non-selective NSAIDs. The information is compiled from preclinical data to offer insights into its mechanism of action, efficacy, and selectivity profile.
Executive Summary
This compound is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] Preclinical studies have demonstrated its significant anti-inflammatory and analgesic properties, coupled with a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs. Its development, however, appears to have been discontinued, as it is not listed in the current clinical development pipeline of its originator company. This guide summarizes the available quantitative data on this compound in comparison to other widely used NSAIDs like celecoxib, rofecoxib, ibuprofen, and naproxen.
Data Presentation
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Profile of this compound and Other NSAIDs
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| This compound | - | - | 276 [1] |
| Celecoxib | 82 | 6.8 | 12[3] |
| Rofecoxib | >100 | 25 | >4.0[3] |
| Ibuprofen | 12 | 80 | 0.15[3] |
| Naproxen | 5.6 | - | Non-selective[4] |
Note: Specific IC50 values for this compound were not publicly available; however, its high selectivity ratio from a human whole blood assay is a key indicator of its COX-2 specific action.
Table 2: In Vivo Efficacy of this compound in Rat Models of Inflammation and Pain
| Experimental Model | Efficacy Endpoint | This compound Effective Dose |
| Carrageenan-Induced Paw Edema | ED30 (edema reduction) | 1.9 mg/kg (oral)[1] |
| Carrageenan Hyperalgesia | ED50 (nociception reduction) | 3.1 mg/kg (oral)[1] |
| Adjuvant-Induced Arthritis | ED50 (hind paw swelling reduction) | 1.0 mg/kg (oral, 14 days)[1] |
| Rat Carrageenan Air Pouch | ED50 (PGE2 reduction) | 0.4 mg/kg (oral)[1] |
Note: Direct head-to-head comparative in vivo efficacy data for this compound against other NSAIDs in the same studies is not available in the public domain.
Mechanism of Action: The Cyclooxygenase Pathway
NSAIDs exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. There are two main isoforms of the COX enzyme:
-
COX-1: Is constitutively expressed in most tissues and is involved in protective functions such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.
-
COX-2: Is typically undetectable in most tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.
The differential inhibition of these two isoforms is the basis for the classification of NSAIDs and their respective side-effect profiles.
Figure 1: Simplified schematic of the Cyclooxygenase (COX) pathway.
Comparative Selectivity of NSAIDs
The clinical utility of NSAIDs is often a balance between their anti-inflammatory efficacy and their gastrointestinal side effects. Non-selective NSAIDs, like ibuprofen and naproxen, inhibit both COX-1 and COX-2. While this provides effective pain relief, the inhibition of COX-1 can lead to gastric mucosal damage and an increased risk of ulcers and bleeding.
Selective COX-2 inhibitors, such as celecoxib, rofecoxib, and the experimental drug this compound, were developed to specifically target the inflammation-driving COX-2 enzyme while sparing the protective COX-1 enzyme. This selectivity is expected to result in a better gastrointestinal safety profile.
Figure 2: Comparative selectivity of different NSAIDs for COX-1 and COX-2.
Experimental Protocols
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay is a widely used in vitro method to determine the inhibitory potency and selectivity of NSAIDs in a physiologically relevant environment.[5][6]
Objective: To measure the IC50 values of a test compound for the inhibition of COX-1 and COX-2.
Methodology:
-
COX-1 Assay (Thromboxane B2 production):
-
Fresh human blood is collected into tubes without anticoagulant.
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.
-
The blood is allowed to clot at 37°C for a specified time (e.g., 60 minutes), during which platelet COX-1 is activated, leading to the production of thromboxane A2 (TXA2), which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
-
The reaction is stopped, and serum is collected by centrifugation.
-
TXB2 levels in the serum are quantified using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
The IC50 value is calculated as the concentration of the test compound that causes 50% inhibition of TXB2 production compared to the vehicle control.
-
-
COX-2 Assay (Prostaglandin E2 production):
-
Fresh human blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.
-
Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes.
-
The blood is incubated at 37°C for a specified time (e.g., 24 hours) to allow for COX-2 induction and subsequent production of prostaglandin E2 (PGE2).
-
The reaction is stopped, and plasma is collected by centrifugation.
-
PGE2 levels in the plasma are quantified using a specific EIA or RIA.
-
The IC50 value is calculated as the concentration of the test compound that causes 50% inhibition of PGE2 production compared to the vehicle control.
-
Figure 3: Workflow for the human whole blood COX inhibition assay.
Rat Carrageenan-Induced Paw Edema Model
This is a classic and widely used in vivo model to assess the anti-inflammatory activity of new compounds.[7][8][9]
Objective: To evaluate the ability of a test compound to reduce acute inflammation.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Induction of Inflammation: A sub-plantar injection of a small volume (e.g., 0.1 mL) of a phlogistic agent, most commonly a 1% solution of carrageenan, is administered into the right hind paw of the rats.
-
Drug Administration: The test compound (e.g., this compound) or a reference NSAID is administered orally or via another appropriate route at various doses, typically 30-60 minutes before the carrageenan injection. A control group receives the vehicle.
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points after the injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group. The ED30 or ED50 (the dose that produces 30% or 50% inhibition of edema) can then be determined.
Rat Adjuvant-Induced Arthritis Model
This is a more chronic model of inflammation and arthritis that shares some pathological features with human rheumatoid arthritis.[4][10][11]
Objective: To evaluate the therapeutic effect of a test compound on established arthritis.
Methodology:
-
Animal Model: Lewis rats are a commonly used strain due to their susceptibility to developing arthritis in this model.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, into the tail base or a hind paw.
-
Disease Development: A primary inflammatory response occurs at the injection site, followed by a secondary, systemic arthritic response that develops in the contralateral and forepaws, typically beginning around day 10-12 post-adjuvant injection and becoming maximal by day 21-28.
-
Drug Administration: Treatment with the test compound or a reference drug is typically initiated after the onset of the secondary arthritic response (therapeutic protocol) and is administered daily for a specified period (e.g., 14 days).
-
Assessment of Arthritis: The severity of arthritis is assessed regularly by measuring the volume of the hind paws and/or through a visual arthritis scoring system that evaluates erythema and swelling in multiple joints. At the end of the study, histological analysis of the joints can be performed to assess inflammation, pannus formation, and bone and cartilage destruction.
-
Data Analysis: The change in paw volume and arthritis scores over time are compared between the treated groups and the vehicle control group. The ED50 for the reduction in paw swelling can be calculated.
Conclusion
The available preclinical data indicates that this compound is a highly selective and potent COX-2 inhibitor with significant anti-inflammatory and analgesic effects in animal models. Its high selectivity for COX-2 over COX-1 suggests a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. However, the apparent discontinuation of its clinical development means that its full therapeutic potential and safety profile in humans remain undetermined. The experimental protocols detailed in this guide provide a framework for the evaluation of novel NSAIDs and a basis for understanding the comparative data presented.
References
- 1. This compound [2-(3,4-difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one], a highly potent and selective disubstituted pyridazinone cyclooxgenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. inotiv.com [inotiv.com]
- 5. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. inotiv.com [inotiv.com]
- 9. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 10. chondrex.com [chondrex.com]
- 11. Adjuvant-Induced Arthritis Model [chondrex.com]
A Head-to-Head Comparison of ABT-963 and Meloxicam: Preclinical Efficacy and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two cyclooxygenase-2 (COX-2) inhibitors: ABT-963, a highly selective preclinical candidate, and meloxicam, a widely used nonsteroidal anti-inflammatory drug (NSAID) with preferential COX-2 activity. This document summarizes key preclinical findings, offering a side-by-side analysis of their potency, selectivity, and pharmacokinetic profiles to inform research and development decisions.
Executive Summary
This compound emerges from preclinical studies as a highly potent and selective COX-2 inhibitor, demonstrating significant anti-inflammatory and analgesic effects in various animal models. Meloxicam, a well-established therapeutic agent, exhibits preferential, rather than highly selective, COX-2 inhibition. While direct comparative clinical trial data is unavailable due to this compound's preclinical status, this guide compiles and contrasts the existing preclinical data to offer valuable insights into their respective pharmacological profiles.
Mechanism of Action: Targeting the COX-2 Pathway
Both this compound and meloxicam exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX-2 enzyme. COX-2 is an inducible enzyme, upregulated at sites of inflammation, that catalyzes the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.[1] In contrast, COX-1 is a constitutively expressed enzyme involved in homeostatic functions, including gastrointestinal mucosal protection and platelet aggregation. The therapeutic rationale for selective COX-2 inhibitors is to mitigate the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Below is a diagram illustrating the central role of COX-2 in the inflammatory cascade and the point of intervention for inhibitors like this compound and meloxicam.
Comparative Efficacy in Preclinical Models
The anti-inflammatory and analgesic potency of this compound and meloxicam have been evaluated in several well-established animal models. The following tables summarize the available quantitative data.
Anti-Inflammatory Activity
| Model | Species | This compound (ED₅₀/ED₃₀) | Meloxicam (ED₅₀) | Reference(s) |
| Carrageenan-Induced Paw Edema | Rat | ED₃₀: 1.9 mg/kg, p.o. | ~1-3 mg/kg, p.o. | |
| Carrageenan Air Pouch | Rat | ED₅₀: 0.4 mg/kg, p.o. | Not directly comparable data | |
| Adjuvant-Induced Arthritis | Rat | ED₅₀: 1.0 mg/kg/day, p.o. | ~0.5-1 mg/kg/day, p.o. |
Analgesic Activity
| Model | Species | This compound (ED₅₀) | Meloxicam (ED₅₀) | Reference(s) |
| Carrageenan Hyperalgesia | Rat | ED₅₀: 3.1 mg/kg, p.o. | Not directly comparable data |
COX-2 Selectivity Profile
The ratio of COX-1 to COX-2 inhibition is a critical determinant of the gastrointestinal safety profile of an NSAID. A higher ratio indicates greater selectivity for COX-2.
| Assay System | This compound (COX-1/COX-2 Ratio) | Meloxicam (COX-1/COX-2 Ratio) | Reference(s) |
| Human Whole Blood Assay | 276 | ~10-30 | |
| In vitro Enzyme Assays | Highly Selective | Preferential (approx. 12-fold) | [2] |
Pharmacokinetic Profile
The pharmacokinetic properties of a drug influence its dosing regimen and overall therapeutic effect.
| Parameter | Species | This compound | Meloxicam | Reference(s) |
| Bioavailability | Dog | Improved with solid dispersion formulation | ~89% (oral) in humans | [3] |
| Half-life (t½) | Human | Data not available | ~20-24 hours | [3] |
| Protein Binding | Human | Data not available | >99.5% | |
| Metabolism | Human | Data not available | Extensively metabolized to inactive metabolites |
Experimental Protocols
Detailed methodologies for the key preclinical models cited in this guide are provided below.
Carrageenan-Induced Paw Edema in Rats
This model is a widely used assay for evaluating the acute anti-inflammatory activity of novel compounds.
-
Animals: Male Sprague-Dawley or Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Animals are fasted overnight and then randomly assigned to control and treatment groups. The test compound (this compound or meloxicam) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at specified time points thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group. The ED₅₀ (the dose causing 50% inhibition of edema) is then determined.
Adjuvant-Induced Arthritis in Rats
This model is used to assess the efficacy of anti-inflammatory drugs in a chronic inflammatory setting that shares some pathological features with human rheumatoid arthritis.
-
Animals: Lewis or Sprague-Dawley rats are commonly used as they are susceptible to the induction of arthritis.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the base of the tail or a hind paw.
-
Treatment: Dosing with the test compound (this compound or meloxicam) or vehicle typically begins on the day of adjuvant injection and continues daily for a period of 14 to 21 days.
-
Assessment of Arthritis: The severity of arthritis is evaluated regularly by measuring the volume of the hind paws and/or through a visual scoring system based on erythema and swelling of the joints. Body weight is also monitored as an indicator of systemic inflammation.
-
Data Analysis: The percentage reduction in paw volume or arthritis score in the treated groups is calculated relative to the control group. The ED₅₀ is determined from the dose-response curve.
Below is a workflow diagram for a typical preclinical anti-inflammatory drug evaluation process.
Conclusion
Based on the available preclinical data, this compound demonstrates a promising profile as a highly potent and selective COX-2 inhibitor with significant anti-inflammatory and analgesic properties in animal models. Its COX-2 selectivity is notably higher than that of meloxicam. Meloxicam, while less selective, has a long-standing clinical track record of efficacy and safety in the treatment of chronic inflammatory conditions.[1] The improved aqueous solubility of this compound compared to older coxibs and its potent in vivo activity suggest it may have offered a favorable therapeutic window. However, the lack of publicly available clinical trial data for this compound prevents a direct comparison of its clinical efficacy and safety with meloxicam. This guide serves as a valuable resource for researchers by juxtaposing the preclinical characteristics of these two COX-2 inhibitors, highlighting the potent and highly selective nature of this compound in early-stage development.
References
- 1. Meloxicam: a selective COX-2 inhibitor non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of pharmacological profile of meloxicam as an anti-inflammatory agent, with particular reference to its relative selectivity for cyclooxygenase-2 over cyclooxygenase-1 [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of ABT-963: A Selective COX-2 Inhibitor
This guide provides a detailed comparison of the anti-inflammatory agent ABT-963 with other non-steroidal anti-inflammatory drugs (NSAIDs). The focus is on its selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), a key factor in its therapeutic profile and gastrointestinal safety. Experimental data is presented to objectively evaluate its performance against other established alternatives.
Mechanism of Action: The Role of COX Inhibition
Inflammation is a complex biological response, and prostaglandins are key mediators in this process. The synthesis of prostaglandins is dependent on the cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in many tissues, including the stomach, intestines, kidneys, and platelets. It is involved in producing prostaglandins that protect the stomach lining from its own acid.
-
COX-2: This isoform is typically undetectable in most tissues. Its expression is induced by inflammatory stimuli, such as cytokines and endotoxins. The prostaglandins produced by COX-2 mediate inflammation, pain, and fever.
Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2. While this reduces inflammation (by blocking COX-2), it also inhibits the protective functions of COX-1 in the gastrointestinal tract, which can lead to side effects like stomach ulcers and bleeding. This compound is a second-generation COX-2 selective inhibitor, designed to specifically target inflammation while minimizing gastrointestinal adverse effects.
ABT-963: A Comparative Analysis of its Gastric Safety Profile in the Context of COX-2 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the gastric safety profile of the selective COX-2 inhibitor ABT-963 against other non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited publicly available clinical data on this compound's specific gastrointestinal (GI) adverse event rates, this guide focuses on the established safety profiles of comparator drugs to provide a framework for evaluating potential COX-2 inhibitors.
The development of selective cyclooxygenase-2 (COX-2) inhibitors like this compound was driven by the goal of mitigating the well-documented gastrointestinal side effects associated with traditional non-selective NSAIDs. By selectively targeting the COX-2 enzyme, which is upregulated during inflammation, these agents aim to spare the gastroprotective functions of the COX-1 enzyme in the gastric mucosa.
Comparative Gastric Safety Data
| Drug Class | Drug | Study | Incidence of Clinically Significant Upper GI Events | Incidence of Gastroduodenal Ulcers |
| Selective COX-2 Inhibitor | This compound | - | Data not publicly available | Data not publicly available |
| Selective COX-2 Inhibitor | Celecoxib | PRECISION Trial | 0.34% | - |
| Study vs. Ibuprofen | - | 2.6% | ||
| Non-selective NSAID | Ibuprofen | PRECISION Trial | 0.74% | - |
| Study vs. Celecoxib | - | 17.9% | ||
| Non-selective NSAID | Naproxen | PRECISION Trial | 0.66% | - |
Mechanism of Action: The COX-2 Hypothesis
The differential gastric safety profiles of NSAIDs are rooted in their mechanism of action. Traditional NSAIDs inhibit both COX-1 and COX-2 enzymes. While COX-2 inhibition mediates the desired anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1 disrupts the production of prostaglandins that are crucial for maintaining the integrity of the gastric mucosal barrier. This can lead to a range of adverse events, from dyspepsia to peptic ulcers and life-threatening bleeding.
Selective COX-2 inhibitors, in theory, circumvent this issue by focusing their inhibitory action on the inflammation-induced COX-2 enzyme, thus preserving the protective functions of COX-1 in the stomach.
Figure 1: NSAID Mechanism of Action on COX Isoforms. This diagram illustrates how non-selective NSAIDs inhibit both COX-1 and COX-2, while selective COX-2 inhibitors primarily target COX-2, preserving the gastroprotective pathway mediated by COX-1.
Experimental Protocols for Assessing Gastric Safety
The evaluation of NSAID-induced gastric injury in clinical trials typically involves standardized endoscopic procedures. A common methodology, as employed in trials like the PRECISION study, is outlined below.
Objective: To compare the incidence of endoscopically-observed gastroduodenal ulcers and other significant gastrointestinal events among different NSAID treatment arms.
Key Methodological Components:
-
Patient Population: Patients with a clinical need for long-term NSAID therapy (e.g., for osteoarthritis or rheumatoid arthritis) are recruited.
-
Randomization and Blinding: Participants are randomly assigned to receive one of the study drugs in a double-blind fashion to minimize bias.
-
Endoscopic Evaluation:
-
A baseline endoscopy is performed to exclude pre-existing ulcers or significant pathology.
-
Follow-up endoscopies are conducted at predefined intervals (e.g., 3, 6, and 12 months) or upon the development of gastrointestinal symptoms.
-
Standardized scoring systems, such as the Lanza score, may be used to grade the severity of mucosal injury.
-
-
Adverse Event Monitoring: All gastrointestinal adverse events, including dyspepsia, abdominal pain, nausea, and bleeding, are systematically recorded and adjudicated by an independent committee.
-
Concomitant Medications: The use of gastroprotective agents, such as proton pump inhibitors (PPIs), is often standardized or recorded as a covariate. In the PRECISION trial, all patients also received esomeprazole.
Figure 2: Generalized Experimental Workflow for Assessing NSAID Gastric Safety. This flowchart outlines the key steps in a clinical trial designed to evaluate and compare the gastrointestinal safety of different NSAIDs.
Conclusion
While the absence of specific clinical trial data for this compound's gastric safety profile necessitates a degree of extrapolation, the established benefits of selective COX-2 inhibition provide a strong rationale for its anticipated favorable gastrointestinal tolerability compared to non-selective NSAIDs. The data from landmark trials involving other COX-2 inhibitors like celecoxib serve as a critical benchmark for future clinical assessments and post-market surveillance of this compound. Researchers and clinicians should remain vigilant in monitoring and reporting gastrointestinal adverse events to fully characterize the safety profile of this and other emerging anti-inflammatory agents.
Benchmarking ABT-963: A Comparative Analysis Against Novel COX-2 Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of anti-inflammatory drug development, the quest for potent and highly selective cyclooxygenase-2 (COX-2) inhibitors continues to be a primary focus for researchers aiming to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a detailed comparison of ABT-963, a disubstituted pyridazinone derivative, against a selection of recently developed, novel COX-2 inhibitors, offering a quantitative and methodological overview for researchers, scientists, and drug development professionals.
Executive Summary
This compound has demonstrated high potency and selectivity for the COX-2 enzyme. This comparison benchmarks its in vitro inhibitory activity and in vivo efficacy against several novel COX-2 inhibitors that have emerged in recent scientific literature. The data presented herein is compiled from peer-reviewed studies, with a focus on standardized experimental models to ensure a fair and objective comparison.
In Vitro COX-1 and COX-2 Inhibition
The primary measure of a COX-2 inhibitor's selectivity is its half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A higher selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates a more favorable safety profile with a lower propensity for gastrointestinal adverse effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | 1.9 | 0.0069 | 276 | [1] |
| Celecoxib | 1.5 | 0.05 | 30 | [2] |
| Compound 6b (Ibuprofen-Triazole Hybrid) | 13.16 | 0.04 | 329 | [2] |
| Compound 6j (Salicylic Acid-Triazole Hybrid) | 15.6 | 0.05 | 312 | [2] |
| Compound VIIa (Thiophene-3-carboxamide derivative) | 19.5 | 0.29 | 67.24 | [3] |
| Halogenated Triarylpyrazole (Compound 12) | >12.5 | 0.049 | >253.1 | [4] |
In Vivo Anti-Inflammatory Efficacy
The anti-inflammatory potential of these compounds was evaluated in established rodent models of inflammation: the carrageenan-induced paw edema model, which assesses acute inflammation, and the adjuvant-induced arthritis model, which mimics chronic inflammatory conditions.
Carrageenan-Induced Paw Edema in Rats
This model measures the reduction in paw swelling after the injection of carrageenan, an inflammatory agent. The effective dose required to produce a 50% reduction in edema (ED50) is a key parameter.
| Compound | ED50 (mg/kg) | Reference |
| This compound | 1.9 (ED30) | [1] |
| Compound 6b (Ibuprofen-Triazole Hybrid) | 11.74 (µmol/kg) | [2] |
| Compound 6j (Salicylic Acid-Triazole Hybrid) | 13.38 (µmol/kg) | [2] |
| Celecoxib | 16.24 (µmol/kg) | [2] |
Note: Direct comparison of ED50 values should be made with caution due to differences in reporting units (mg/kg vs. µmol/kg) and efficacy endpoints (ED30 vs. ED50) across studies.
Adjuvant-Induced Arthritis in Rats
This model assesses the ability of a compound to reduce paw swelling in a chronic inflammatory setting.
| Compound | ED50 (mg/kg) | Reference |
| This compound | 1.0 | [1] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the COX-2 signaling pathway and the general workflows of the in vitro and in vivo experiments.
Caption: COX-2 Signaling Pathway and Point of Inhibition.
Caption: Workflow for In Vitro COX Inhibition Assay.
Caption: Workflow for In Vivo Inflammation Models.
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay (Human Whole Blood)
This assay measures the ability of a compound to inhibit the production of prostaglandins in human whole blood, providing a physiologically relevant assessment of COX-1 and COX-2 activity.
-
COX-1 Assay:
-
Whole blood is collected from healthy human volunteers.
-
Aliquots of blood are incubated with various concentrations of the test compound or vehicle.
-
Clotting is initiated by allowing the blood to incubate at 37°C for 1 hour, which stimulates platelet COX-1 to produce thromboxane B2 (TXB2), a stable metabolite of thromboxane A2.
-
The reaction is stopped, and plasma is collected.
-
TXB2 levels are quantified by enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of TXB2 production compared to the vehicle control.
-
-
COX-2 Assay:
-
Whole blood is collected and treated with an anticoagulant.
-
Aliquots of blood are incubated with various concentrations of the test compound or vehicle.
-
COX-2 is induced in monocytes by adding lipopolysaccharide (LPS) and incubating for 24 hours at 37°C.
-
During this incubation, the induced COX-2 metabolizes arachidonic acid to prostaglandin E2 (PGE2).
-
The reaction is stopped, and plasma is collected.
-
PGE2 levels are quantified by ELISA.
-
The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of PGE2 production compared to the vehicle control.[5][6]
-
Carrageenan-Induced Paw Edema in Rats
This is a widely used model to evaluate the anti-inflammatory activity of compounds in an acute inflammatory setting.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Dosing: Animals are fasted overnight and then orally administered the test compound or vehicle.
-
Induction of Edema: One hour after dosing, a 1% solution of carrageenan is injected into the sub-plantar surface of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.
-
Data Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema by the test compound is determined by comparing the increase in paw volume in the treated group to the vehicle control group. The ED50 is then calculated.
Adjuvant-Induced Arthritis in Rats
This model is used to assess the efficacy of compounds in a chronic, immune-mediated inflammatory condition that shares some pathological features with human rheumatoid arthritis.
-
Animal Model: Lewis or Sprague-Dawley rats are commonly used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the base of the tail or a hind paw.
-
Disease Progression: The animals develop a polyarthritis that becomes established around day 10-14 post-induction and persists.
-
Dosing: Treatment with the test compound or vehicle is typically initiated after the onset of clinical signs of arthritis (therapeutic protocol) or on the day of adjuvant injection (prophylactic protocol). Dosing is usually continued daily for a period of 14-21 days.
-
Assessment: The severity of arthritis is assessed regularly by measuring the volume of the hind paws and/or through a clinical scoring system that grades the inflammation in multiple joints. At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone erosion.
-
Data Analysis: The percentage reduction in paw volume or arthritis score in the treated groups is compared to the vehicle control group to determine the efficacy of the compound. The ED50 is calculated based on these measurements.
Conclusion
This compound demonstrates potent and highly selective inhibition of the COX-2 enzyme, with an in vitro selectivity index of 276. This profile is comparable to or exceeds that of some recently developed novel COX-2 inhibitors. In vivo, this compound shows significant anti-inflammatory efficacy in both acute and chronic models of inflammation. The data presented in this guide provides a valuable benchmark for researchers in the field and highlights the continued potential for the development of safer and more effective anti-inflammatory agents. Further head-to-head comparative studies under identical experimental conditions would be beneficial for a more definitive assessment of the relative merits of these compounds.
References
- 1. This compound [2-(3,4-difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one], a highly potent and selective disubstituted pyridazinone cyclooxgenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for ABT-963
For Immediate Implementation by Laboratory Personnel
This document provides essential guidance on the safe and compliant disposal of ABT-963, a research compound. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a hazardous chemical waste.
All personnel handling this compound are required to be familiar with their institution's chemical hygiene plan and hazardous waste management procedures. These internal documents provide the overarching framework for safe laboratory operations and waste disposal.
Waste Characterization and Segregation
Proper segregation of chemical waste is the first and most critical step in ensuring safe disposal.[1][2] this compound waste must be categorized and segregated based on its physical state and any other contaminants present.
Table 1: this compound Waste Stream Segregation
| Waste Stream ID | Description | Container Type |
| This compound-SOL | Solid this compound, contaminated lab debris (e.g., gloves, weigh boats, pipette tips) | Labeled, sealed, and durable plastic container |
| This compound-LIQ-HAL | This compound dissolved in halogenated solvents (e.g., dichloromethane, chloroform) | Labeled, sealed, chemically resistant (e.g., glass or appropriate plastic) container with secondary containment |
| This compound-LIQ-NON | This compound dissolved in non-halogenated solvents (e.g., ethanol, acetone, DMSO) | Labeled, sealed, chemically resistant (e.g., glass or appropriate plastic) container with secondary containment |
| This compound-AQ | Aqueous solutions containing this compound (e.g., buffer solutions from experiments) | Labeled, sealed, chemically resistant (e.g., glass or plastic) container |
Note: Never mix incompatible waste streams.[3] For instance, do not mix acidic and basic solutions, or oxidizing acids with organic chemicals.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
-
Personal Protective Equipment (PPE): At a minimum, personnel must wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound waste.
-
Waste Collection:
-
Labeling:
-
Storage:
-
Disposal Request:
-
Once a waste container is full or has reached the storage time limit set by your institution, request a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor.[3][6]
-
Do not dispose of any this compound waste down the drain or in the regular trash.[7][8][9]
-
Experimental Workflow for Waste Generation and Disposal
The following diagram illustrates the workflow for handling this compound from experimental use through to final disposal.
References
- 1. gmpsop.com [gmpsop.com]
- 2. mlienvironmental.com [mlienvironmental.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 9. Safe Chemical Waste Disposal [fishersci.com]
Essential Safety and Handling Protocols for ABT-963
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ABT-963. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk when working with this potent cyclooxygenase-2 (COX-2) inhibitor.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the recommended PPE. All disposable PPE should not be reused, and reusable equipment must be decontaminated after each use.[3][5]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect from splashes or airborne particles.[3][4] |
| Hand Protection | Protective Gloves | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions.[3][5] |
| Body Protection | Impervious Laboratory Coat or Gown | Should be resistant to chemical permeation and have long sleeves with closed cuffs.[3][6] |
| Respiratory Protection | Suitable Respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols.[3][4] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation of Workspace: All handling of this compound, particularly the weighing of the solid compound and preparation of stock solutions, should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[3] The work surface should be covered with absorbent, plastic-backed paper.
-
Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.[3]
-
Compound Handling: Exercise extreme caution to avoid generating dust or aerosols.
-
Decontamination: After handling, decontaminate all surfaces and equipment. Dispose of the absorbent paper as hazardous waste.[3]
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, outer gloves are removed first, followed by the lab coat, and then inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[3]
Disposal Plan:
All materials that have come into contact with this compound must be treated as hazardous waste.[3]
-
Solid Waste: This includes contaminated gloves, absorbent paper, pipette tips, and empty vials. These should be collected in a designated, sealed hazardous waste container.[3]
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of them down the drain.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 2. Enhancing the bioavailability of this compound using solid dispersion containing Pluronic F-68 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pogo.ca [pogo.ca]
- 6. publications.ashp.org [publications.ashp.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
